5-Bromo-2,4-difluorobenzenesulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-2,4-difluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF2O2S/c7-3-1-6(13(8,11)12)5(10)2-4(3)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNAPAYUOACKRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378348 | |
| Record name | 5-bromo-2,4-difluorobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287172-61-6 | |
| Record name | 5-bromo-2,4-difluorobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2,4-difluorobenzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 5-Bromo-2,4-difluorobenzenesulfonyl Chloride
CAS Number: 287172-61-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-2,4-difluorobenzenesulfonyl chloride, a key building block in modern medicinal chemistry. This document outlines its chemical properties, synthesis, and significant applications, particularly in the development of targeted therapeutics.
Core Chemical Data
This compound is a reactive intermediate valued for its utility in introducing the 5-bromo-2,4-difluorophenylsulfonyl moiety into target molecules. This functional group is of particular interest in the design of kinase inhibitors and other therapeutic agents due to its unique electronic and conformational properties.
| Property | Value | Reference |
| CAS Number | 287172-61-6 | [1][2] |
| Molecular Formula | C₆H₂BrClF₂O₂S | [1][2] |
| Molecular Weight | 291.50 g/mol | [1][2] |
| Melting Point | 34-36 °C | |
| Appearance | White to off-white solid | |
| Purity | ≥97% |
Synthesis and Experimental Protocols
General Protocol: Synthesis of this compound via Diazotization of 5-Bromo-2,4-difluoroaniline
This two-step process involves the formation of a diazonium salt from 5-bromo-2,4-difluoroaniline, followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source.
Step 1: Diazotization of 5-Bromo-2,4-difluoroaniline
-
Materials:
-
5-Bromo-2,4-difluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Water
-
Ice
-
-
Procedure:
-
In a well-ventilated fume hood, dissolve 5-bromo-2,4-difluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the resulting solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise to the cooled aniline solution, ensuring the temperature is maintained below 5 °C.
-
Stir the reaction mixture for 30 minutes at this temperature to ensure the complete formation of the diazonium salt.
-
Step 2: Sulfonylation of the Diazonium Salt
-
Materials:
-
Diazonium salt solution from Step 1
-
Sulfur Dioxide (SO₂) (gas or a saturated solution in acetic acid)
-
Cuprous Chloride (CuCl) (catalyst)
-
Thionyl chloride or other chloride source
-
Ethyl acetate or other suitable organic solvent for extraction
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a catalytic amount of cuprous chloride.
-
Cool this solution to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide solution. Vigorous gas evolution (N₂) will be observed.
-
Allow the reaction to stir for several hours at a low temperature, then gradually warm to room temperature.
-
Once the reaction is complete (monitored by TLC or LC-MS), quench the reaction by carefully adding it to ice water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by crystallization or column chromatography.
-
Applications in Drug Discovery and Development
The 5-bromo-2,4-difluorophenylsulfonyl moiety is a key pharmacophore in several kinase inhibitors. The reactive sulfonyl chloride group allows for its facile incorporation into various molecular scaffolds, typically through the formation of sulfonamides by reaction with primary or secondary amines.
Role in Kinase Inhibitor Synthesis
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The structural and electronic properties of the 5-bromo-2,4-difluorophenylsulfonyl group can contribute to high-affinity binding to the ATP-binding site of kinases.
While a specific, publicly documented signaling pathway directly modulated by a drug synthesized using this compound is not available, its utility can be inferred from its role as a key building block for analogues of known kinase inhibitors. For instance, similar di- and tri-substituted benzenesulfonyl chlorides are crucial reagents in the synthesis of BRAF inhibitors like Dabrafenib . The synthesis of such inhibitors often involves the sulfonamidation of a core amine-containing fragment.
General Experimental Workflow: Synthesis of a Sulfonamide-based Kinase Inhibitor Intermediate
This workflow illustrates the general application of this compound in the synthesis of a potential kinase inhibitor scaffold.
Caption: General workflow for the synthesis of a sulfonamide intermediate.
Detailed Protocol: General Sulfonamide Formation
-
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
-
Procedure:
-
To a clean, dry round-bottom flask, add the amine and dissolve it in anhydrous DCM.
-
Add the base (pyridine or triethylamine) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous DCM to the cooled amine solution dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude sulfonamide can be purified by column chromatography.
-
Conclusion
This compound is a valuable and versatile reagent for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its ability to introduce a uniquely substituted aryl sulfonyl group makes it an important tool for medicinal chemists aiming to develop novel therapeutics, especially in the area of kinase inhibition. The synthetic routes and reaction protocols provided in this guide offer a foundation for its effective utilization in research and development.
References
An In-depth Technical Guide to 5-Bromo-2,4-difluorobenzenesulfonyl Chloride for Researchers and Drug Development Professionals
An authoritative resource on the synthesis, properties, and applications of 5-Bromo-2,4-difluorobenzenesulfonyl chloride, a key building block in modern medicinal chemistry.
Abstract
This compound is a crucial intermediate in the synthesis of a variety of biologically active molecules, particularly in the realm of kinase inhibitors for targeted cancer therapy. Its unique substitution pattern, featuring a reactive sulfonyl chloride group and strategically placed halogen atoms, makes it a versatile scaffold for drug design and development. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and subsequent reactions, and its application in the synthesis of bioactive compounds. The content is tailored for researchers, scientists, and drug development professionals, offering a practical resource for leveraging this important chemical entity in their work.
Chemical and Physical Properties
This compound is a solid at room temperature with a defined melting point, indicating its purity. The key physicochemical data for this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| Molecular Weight | 291.50 g/mol | [1] |
| Molecular Formula | C₆H₂BrClF₂O₂S | [1] |
| CAS Number | 287172-61-6 | [1] |
| Melting Point | 34-36 °C | [1] |
| Appearance | White crystalline powder | |
| Purity | ≥98% | |
| Storage | Sealed, dry, microtherm, avoid light |
Synthesis of this compound
The synthesis of this compound is typically achieved through the electrophilic substitution of 1-bromo-2,4-difluorobenzene. The most common method involves chlorosulfonation using chlorosulfonic acid.
Experimental Protocol: Synthesis via Chlorosulfonation
This protocol describes a general method for the synthesis of aryl sulfonyl chlorides, which can be adapted for this compound.
Materials:
-
1-Bromo-2,4-difluorobenzene
-
Chlorosulfonic acid
-
Thionyl chloride (optional, for purification)
-
Dichloromethane (or other suitable aprotic solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a clean, dry, round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool chlorosulfonic acid (typically 3-5 equivalents) to 0 °C in an ice bath.
-
Slowly add 1-bromo-2,4-difluorobenzene (1 equivalent) dropwise to the cooled chlorosulfonic acid with vigorous stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification:
The crude product can be purified by either recrystallization from a suitable solvent (e.g., hexanes) or by vacuum distillation. Given the melting point of 34-36 °C, the product may be a low-melting solid or an oil at room temperature if impurities are present.
Application in the Synthesis of Bioactive Molecules: Sulfonamide Formation
The primary application of this compound in drug discovery is in the synthesis of sulfonamides. The sulfonyl chloride moiety readily reacts with primary and secondary amines to form a stable sulfonamide linkage, a common pharmacophore in many approved drugs.
Experimental Protocol: General Synthesis of N-Aryl-5-bromo-2,4-difluorobenzenesulfonamides
This protocol outlines a general procedure for the reaction of this compound with an aromatic amine.
Materials:
-
This compound (1.0 eq)
-
Aromatic amine (1.0 - 1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask, add the aromatic amine (1.0 - 1.2 eq) and dissolve it in anhydrous dichloromethane.
-
Add anhydrous pyridine or triethylamine (1.5 - 2.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-5-bromo-2,4-difluorobenzenesulfonamide.
Application in Kinase Inhibitor Synthesis
The 5-bromo-2,4-difluorophenylsulfonamide scaffold is a key component in the design of various kinase inhibitors, including those targeting the RAF-MEK-ERK signaling pathway, which is often dysregulated in cancer. The bromine atom serves as a handle for further diversification through cross-coupling reactions, allowing for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.
Below is a logical workflow for the utilization of this compound in a drug discovery program targeting kinases.
Figure 1: A logical workflow for the use of this compound in drug discovery.
Conclusion
This compound is a high-value chemical intermediate with significant applications in medicinal chemistry and drug discovery. Its straightforward synthesis and versatile reactivity make it an ideal starting material for the construction of complex molecular architectures. The detailed protocols and workflow provided in this guide are intended to empower researchers to effectively utilize this compound in their pursuit of novel therapeutics. As the demand for targeted therapies continues to grow, the importance of key building blocks like this compound in the drug development pipeline is set to increase.
References
An In-depth Technical Guide to the Physical Properties of 5-Bromo-2,4-difluorobenzenesulfonyl chloride
This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-Bromo-2,4-difluorobenzenesulfonyl chloride, a key reagent in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Physical and Chemical Data
This compound is a halogenated aromatic sulfonyl chloride. Its chemical structure and key identifiers are fundamental for its application in complex molecular synthesis.
| Property | Value | Reference |
| Chemical Name | This compound | [1][2] |
| CAS Number | 287172-61-6 | [1][2] |
| Molecular Formula | C₆H₂BrClF₂O₂S | [1][2] |
| Molecular Weight | 291.50 g/mol | [1][2] |
| Melting Point | 34-36 °C | [1] |
| SMILES | O=S(C1=CC(Br)=C(F)C=C1F)(Cl)=O | [2] |
| MDL Number | MFCD01940424 | [1][2] |
Computational Chemistry Insights
Computational models provide valuable predictions of molecular behavior and properties, aiding in experimental design and safety assessments.
| Predicted Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 34.14 Ų | [2] |
| logP | 2.6548 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 1 | [2] |
Experimental Protocols
Melting Point Determination:
The melting point of this compound can be determined using a standard melting point apparatus.
-
Apparatus: Capillary tube melting point apparatus.
-
Procedure:
-
A small, dry sample of the compound is packed into a capillary tube.
-
The capillary tube is placed in the melting point apparatus.
-
The temperature is gradually increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range at which the substance first begins to melt until it becomes completely liquid is recorded as the melting point range.
-
Logical Workflow for Quality Control
The following diagram illustrates a typical workflow for the quality control and analysis of this compound in a laboratory setting.
Figure 1: Quality Control Workflow. This diagram outlines the sequential steps for verifying the identity and purity of this compound upon receipt.
This guide serves as a foundational resource for professionals working with this compound. For further information, consultation of safety data sheets and relevant chemical literature is recommended.
References
5-Bromo-2,4-difluorobenzenesulfonyl chloride safety data sheet (SDS)
An In-depth Technical Guide to the Safety Data Sheet for 5-Bromo-2,4-difluorobenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data for this compound (CAS No: 287172-61-6), compiled from available Safety Data Sheets (SDS). The information is presented to ensure safe handling, storage, and emergency response for laboratory and drug development applications.
Chemical Identification and Properties
This compound is an organosulfur compound used as a reagent in organic synthesis. Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 287172-61-6 | [1] |
| Molecular Formula | C₆H₂BrClF₂O₂S | [1][2] |
| Molecular Weight | 291.50 g/mol | [1][2] |
| Melting Point | 34-36 °C | [1] |
| Purity | ≥97% | [2] |
| MDL Number | MFCD01940424 | [1] |
Computational Chemistry Data
| Descriptor | Value | Reference |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 34.14 Ų | [2] |
| logP (predicted) | 2.6548 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 1 |[2] |
Hazard Identification and Classification
This chemical is classified as hazardous. The primary hazard is its corrosive nature.[1]
| Hazard Classification | Code | Description |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[1] |
| Serious Eye Damage | H318 | Causes serious eye damage.[1] |
| Acute Toxicity (Oral) | - | Harmful if swallowed.[1] |
GHS Label Elements:
-
Signal Word: Danger
-
Hazard Pictogram:
-
GHS05 (Corrosion)
-
Experimental Protocols and Methodologies
The Safety Data Sheets reviewed do not provide detailed experimental protocols for the determination of toxicological and physical properties. The hazard classifications are typically based on data from similar compounds, computational models (QSAR), or standardized tests (e.g., OECD guidelines) which are not detailed in the SDS.
However, detailed procedural protocols for safety, handling, and emergency response are provided based on the chemical's known hazards.
First-Aid Emergency Protocol
Immediate medical attention is required for any exposure.[3][4] The following diagram outlines the recommended first-aid procedures.
Detailed First-Aid Measures:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[5] If breathing has stopped or is difficult, provide artificial respiration or oxygen.[6]
-
Skin Contact: Immediately take off all contaminated clothing.[1] Rinse the affected skin area with plenty of water or shower.[1]
-
Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses if present and easy to do.[1]
-
Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[7]
Fire-Fighting and Accidental Release Measures
Fire-Fighting:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[7]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides, sulfur oxides, hydrogen chloride, hydrogen bromide, and hydrogen fluoride.[8][9]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[4][9]
Accidental Release: The following workflow details the appropriate response to an accidental spill.
Handling, Storage, and Stability
Safe Handling:
-
Use only in a well-ventilated area or under a chemical fume hood.[3]
-
Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[3]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands and any exposed skin thoroughly after handling.[3]
-
Keep away from heat, sparks, and open flames.[1]
Storage Conditions:
-
Store in a dry, cool, and well-ventilated place.[3]
-
Store locked up in a designated corrosives area.[3]
-
Protect from moisture.
Stability and Reactivity: The diagram below illustrates the chemical's incompatibilities and decomposition hazards.
Exposure Controls and Personal Protection
Engineering Controls:
-
Handle in a well-ventilated area. Use a local exhaust or a chemical fume hood to minimize exposure.
-
Ensure eyewash stations and safety showers are readily accessible.[10]
Personal Protective Equipment (PPE):
| Protection Type | Specification |
|---|---|
| Eye/Face Protection | Wear chemical safety goggles and/or a face shield.[5] |
| Skin Protection | Wear chemical-resistant gloves (e.g., Neoprene, Nitrile rubber) and protective clothing to prevent skin contact.[3][11] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA-approved respirator with appropriate cartridges.[9] |
Transport Information
This material is regulated for transport.
| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |
| ADR/RID/IMDG/IATA | UN3265 | CORROSIVE LIQUID, ACIDIC, ORGANIC, N.O.S. | 8 | II |
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. chemscene.com [chemscene.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. synquestlabs.com [synquestlabs.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.co.uk [fishersci.co.uk]
Spectral Data Analysis of 5-Bromo-2,4-difluorobenzenesulfonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for 5-Bromo-2,4-difluorobenzenesulfonyl chloride (CAS No: 287172-61-6), a key reagent in synthetic organic chemistry.[1][2] Due to the limited availability of experimentally derived spectra in the public domain, this document focuses on predicted data and analysis of analogous compounds to provide a robust understanding of its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 287172-61-6 | [1][2] |
| Molecular Formula | C₆H₂BrClF₂O₂S | [1][2] |
| Molecular Weight | 291.50 g/mol | [1][2] |
| Melting Point | 34-36 °C | [1] |
Predicted and Analogous Spectral Data
The following sections detail the anticipated spectral characteristics of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For fluorinated compounds such as this compound, both ¹H and ¹³C NMR spectra are expected to show complex splitting patterns due to proton-fluorine and carbon-fluorine couplings.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show two aromatic protons. Their chemical shifts and coupling patterns will be influenced by the surrounding electron-withdrawing groups (sulfonyl chloride, fluorine, and bromine).
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| ~ 8.1 - 8.3 | Doublet of doublets | J(H,F) ≈ 8-10, J(H,H) ≈ 2-3 | H-6 |
| ~ 7.5 - 7.7 | Doublet of doublets | J(H,F) ≈ 8-10, J(H,H) ≈ 2-3 | H-3 |
¹³C NMR Spectroscopy (Predicted)
The proton-decoupled ¹³C NMR spectrum will exhibit six distinct signals for the aromatic carbons. These signals will be split by the neighboring fluorine atoms, resulting in doublets or doublet of doublets. The interpretation of ¹³C NMR spectra for fluorinated aromatic compounds can be complex due to long-range C-F couplings.[3]
| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | | :--- | :--- | :--- | :--- | | ~ 160 - 165 | Doublet | C-2 | | ~ 158 - 162 | Doublet | C-4 | | ~ 135 - 140 | Singlet | C-1 | | ~ 130 - 135 | Doublet | C-6 | | ~ 120 - 125 | Singlet | C-5 | | ~ 115 - 120 | Doublet | C-3 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl chloride, aromatic C-H, C-F, and C-Br bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 1600 - 1475 | Medium to Weak | Aromatic C=C stretching |
| 1410 - 1370 | Strong | S=O asymmetric stretching (Sulfonyl chloride) |
| 1204 - 1166 | Strong | S=O symmetric stretching (Sulfonyl chloride) |
| 1300 - 1000 | Strong | C-F stretching |
| 800 - 600 | Strong | C-Cl stretching |
| 690 - 515 | Medium | C-Br stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and elemental composition. The predicted mass spectrum for this compound shows several characteristic adducts.[4]
| Adduct | Predicted m/z |
| [M+H]⁺ | 290.86882 |
| [M+Na]⁺ | 312.85076 |
| [M-H]⁻ | 288.85426 |
| [M+NH₄]⁺ | 307.89536 |
| [M]⁺ | 289.86099 |
Experimental Protocols
Standard experimental protocols for acquiring spectral data for a solid organic compound like this compound are outlined below.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 250 ppm) is required. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Gas Chromatography-Mass Spectrometry - GC-MS).
-
Acquisition: Infuse the sample solution into the ion source or inject it into the GC. Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
Visualizations
Diagram of Key Structural Features and Expected Spectral Signals
Caption: Correlation of molecular structure with expected spectral data.
Generalized Experimental Workflow for Spectroscopic Analysis
Caption: A generalized workflow for obtaining and analyzing spectral data.
References
An In-depth Technical Guide to the Synthesis of 5-Bromo-2,4-difluorobenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-2,4-difluorobenzenesulfonyl chloride, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document outlines a plausible and detailed synthetic protocol, drawing from established methods for the chlorosulfonation of aromatic compounds. It includes key physical and chemical properties, a step-by-step experimental procedure, and safety considerations. The guide is intended for an audience with a background in organic chemistry and assumes familiarity with standard laboratory techniques.
Introduction
This compound is a substituted aryl sulfonyl chloride. Compounds of this class are pivotal building blocks in organic synthesis, serving as precursors to sulfonamides, sulfonate esters, and other sulfur-containing functional groups. The presence of bromine and fluorine atoms in the molecule offers unique opportunities for further functionalization through various cross-coupling reactions and nucleophilic aromatic substitutions, making it a versatile reagent in the design of complex molecules with potential biological activity.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 287172-61-6 | [1][2][3] |
| Molecular Formula | C₆H₂BrClF₂O₂S | [1][2][3] |
| Molecular Weight | 291.50 g/mol | [1][2][3] |
| Melting Point | 34-36 °C | [2] |
| Appearance | Solid | - |
| Purity | ≥97% (typical) | [1] |
Synthetic Pathway
The most direct and established method for the synthesis of aryl sulfonyl chlorides is the electrophilic aromatic substitution reaction known as chlorosulfonation. In this proposed synthesis, the starting material, 1-bromo-3,5-difluorobenzene, is reacted with chlorosulfonic acid to introduce the sulfonyl chloride group onto the aromatic ring. The reaction mechanism involves the in-situ generation of the electrophile, SO₂Cl⁺, which then attacks the electron-rich aromatic ring.[4][5]
Figure 1: Proposed Synthesis of this compound
Caption: Synthetic workflow for the preparation of this compound.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound. This procedure is adapted from established methods for the chlorosulfonation of substituted benzenes.[6][7]
4.1. Materials and Equipment
-
1-Bromo-3,5-difluorobenzene (1.0 eq)
-
Chlorosulfonic acid (4.0 eq)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Crushed ice
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
4.2. Reaction Procedure
-
Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. The flask should be placed in an ice-salt bath.
-
Addition of Reagents: Charge the flask with chlorosulfonic acid (4.0 eq). Cool the acid to 0-5 °C with stirring.
-
Slow Addition of Substrate: Add 1-bromo-3,5-difluorobenzene (1.0 eq) dropwise from the dropping funnel to the stirred chlorosulfonic acid over a period of 30-60 minutes, ensuring the internal temperature is maintained between 0-10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-10 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Reaction Quenching: Once the reaction is deemed complete, very slowly and carefully pour the reaction mixture onto a large excess of crushed ice in a beaker with vigorous stirring. This step is highly exothermic and should be performed with extreme caution.
-
Product Isolation: The product is expected to precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.
4.3. Work-up and Purification
-
Extraction: Dissolve the crude solid in dichloromethane. Transfer the solution to a separatory funnel.
-
Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by water, and finally with brine.[8]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Final Purification: The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by vacuum distillation to yield the pure this compound.
4.4. Safety Precautions
-
Chlorosulfonic acid is extremely corrosive and reacts violently with water. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, must be worn.
-
The quenching of the reaction mixture with ice is highly exothermic and can cause splattering. This should be done slowly and with caution.
-
The reaction evolves hydrogen chloride gas, which is corrosive and toxic. Ensure adequate ventilation and consider using a gas trap.
Characterization
-
¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two aromatic protons. The coupling patterns will be influenced by both proton-proton and proton-fluorine coupling.
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts and splitting patterns influenced by the attached fluorine and bromine atoms.
-
¹⁹F NMR: The fluorine NMR will provide key information, likely showing two distinct signals for the two non-equivalent fluorine atoms.
-
Mass Spectrometry: Mass spectral analysis should confirm the molecular weight of the compound and show the characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can reliably prepare this valuable synthetic intermediate for use in a wide range of applications in drug discovery and materials science. The provided information on its properties and synthetic route will aid in the efficient and safe handling and utilization of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. This compound [oakwoodchemical.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. reddit.com [reddit.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
An In-depth Technical Guide to 5-Bromo-2,4-difluorobenzenesulfonyl Chloride for Researchers and Drug Development Professionals
Introduction: 5-Bromo-2,4-difluorobenzenesulfonyl chloride is a key building block in modern medicinal chemistry, particularly in the development of targeted therapeutics. Its unique substitution pattern, featuring a reactive sulfonyl chloride group and strategically placed bromo and fluoro substituents, makes it a versatile reagent for the synthesis of complex molecules, most notably kinase inhibitors. This guide provides a comprehensive overview of its chemical properties, reliable suppliers, detailed experimental protocols, and its application in the synthesis of targeted drug molecules, offering valuable insights for researchers, chemists, and professionals in the field of drug discovery and development.
Physicochemical Properties and Specifications
This compound is a solid at room temperature with a melting point in the range of 34-36°C. It is characterized by its high purity, typically offered at ≥97% or ≥98% by commercial suppliers. Below is a summary of its key quantitative data, compiled from various supplier specifications.
| Property | Value | Citations |
| CAS Number | 28712-61-6 | [1][2] |
| Molecular Formula | C₆H₂BrClF₂O₂S | [1][2] |
| Molecular Weight | 291.50 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Melting Point | 34-36 °C | [1] |
| Purity | ≥97% or ≥98% | [2] |
| Storage Temperature | 4°C | [2] |
Key Suppliers
A number of reputable chemical suppliers offer this compound, catering to a range of research and development needs. The table below provides a list of known suppliers. It is recommended to request a certificate of analysis (CoA) from the supplier to obtain lot-specific data.
| Supplier | Website | Notes |
| ChemScene | --INVALID-LINK-- | Offers purity of ≥97%.[2] |
| Matrix Scientific | --INVALID-LINK-- | Provides the compound with a melting point of 34-36°C.[1] |
| Oakwood Chemical | --INVALID-LINK-- | |
| Sigma-Aldrich | --INVALID-LINK-- | Lists the compound and related structures. |
| ChemicalBook | --INVALID-LINK-- | A directory of various suppliers.[3] |
Application in Drug Discovery: Synthesis of MEK Inhibitors
The 5-bromo-2,4-difluorophenylsulfonyl moiety is a critical pharmacophore in a number of kinase inhibitors. A prominent example is its utility in the synthesis of MEK inhibitors like Trametinib. The mitogen-activated protein kinase (MEK) signaling pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
The MEK Signaling Pathway
The diagram below illustrates a simplified representation of the MEK signaling pathway and the point of inhibition by molecules derived from this compound.
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of this compound and its subsequent use in the formation of a sulfonamide bond, a key step in the synthesis of many targeted inhibitors.
Synthesis of this compound
This protocol is adapted from general and established methods for the synthesis of aryl sulfonyl chlorides from the corresponding aniline precursor.
Materials:
-
5-Bromo-2,4-difluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂)
-
Glacial Acetic Acid
-
Copper(I) Chloride (CuCl)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a well-ventilated fume hood, dissolve 5-Bromo-2,4-difluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C using an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 5°C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Sulfonylation (Sandmeyer-type reaction):
-
In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and cool it to 0-5°C.
-
Add a catalytic amount of copper(I) chloride to this solution.
-
Slowly add the cold diazonium salt solution prepared in step 1 to the sulfur dioxide solution. Control the addition rate to maintain the temperature between 0-10°C.
-
-
Work-up and Purification:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture onto crushed ice.
-
Extract the product with dichloromethane (3 x volume).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography.
-
Synthesis of a Sulfonamide Derivative
This protocol describes the general procedure for the reaction of this compound with a primary or secondary amine to form a sulfonamide.
Materials:
-
This compound
-
Primary or secondary amine (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Pyridine or Triethylamine (1.5 eq)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
-
Addition of Sulfonyl Chloride:
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add this solution dropwise to the reaction mixture at 0°C over 15-20 minutes.
-
-
Reaction:
-
Allow the reaction to warm to room temperature and stir for 6-18 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield the final N-substituted-5-bromo-2,4-difluorobenzenesulfonamide.
-
Safety and Handling
This compound is a corrosive and hazardous chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: Causes severe skin burns and eye damage.[4][5]
-
Precautionary Statements:
-
First Aid Measures:
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[4][5]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove and wash contaminated clothing before reuse. Call a physician immediately.[4]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Call a physician or poison control center immediately.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.
-
-
Fire-fighting Measures: Use dry chemical, CO₂, water spray, or alcohol-resistant foam. Thermal decomposition can lead to the release of irritating gases and vapors.
-
Incompatibilities: Strong oxidizing agents, strong bases, and water (reacts to form hydrochloric and sulfonic acids).
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment. Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
An In-depth Technical Guide on the Stability and Storage of 5-Bromo-2,4-difluorobenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Bromo-2,4-difluorobenzenesulfonyl chloride. This document is intended for professionals in research, development, and manufacturing who handle this compound and require a thorough understanding of its stability profile to ensure its integrity and proper use in synthetic applications.
Introduction
This compound (CAS No. 287172-61-6) is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its utility is largely dependent on its purity and stability. As a sulfonyl chloride derivative, it is susceptible to degradation under certain environmental conditions, primarily through hydrolysis. Understanding the stability of this compound is crucial for ensuring reproducible reaction outcomes, minimizing impurity formation, and establishing appropriate storage and handling protocols.
This guide summarizes the known stability characteristics of this compound, provides recommended storage conditions, and details experimental protocols for its stability assessment.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 287172-61-6 | N/A |
| Molecular Formula | C₆H₂BrClF₂O₂S | N/A |
| Molecular Weight | 291.50 g/mol | N/A |
| Melting Point | 34-36 °C | [1] |
| Appearance | Solid | N/A |
| Hazard | Corrosive | [1] |
Stability Profile
3.1. Hydrolytic Stability
The primary degradation pathway for sulfonyl chlorides is hydrolysis, which leads to the formation of the corresponding sulfonic acid and hydrochloric acid. This reaction is catalyzed by the presence of water and can be accelerated by elevated temperatures and basic pH conditions. The general mechanism for the hydrolysis of a benzenesulfonyl chloride is depicted below.
Caption: General mechanism for the hydrolysis of benzenesulfonyl chloride.
3.2. Thermal Stability
While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is not publicly available, sulfonyl chlorides are generally stable at ambient temperatures but can decompose at elevated temperatures. Thermal decomposition may lead to the release of hazardous gases such as sulfur oxides, hydrogen chloride, and hydrogen bromide.
3.3. Photostability
Aromatic compounds, particularly those with halogen substituents, can be susceptible to photodegradation. Exposure to UV light can potentially lead to the cleavage of the carbon-halogen or sulfur-chlorine bonds, initiating radical reactions and leading to the formation of impurities.
3.4. Incompatibilities
This compound is incompatible with the following substances:
-
Water and Moisture: Reacts to form sulfonic acid and HCl.
-
Strong Oxidizing Agents: Can lead to vigorous reactions.
-
Strong Bases: Can accelerate hydrolysis and other decomposition reactions.
-
Alcohols and Amines: Reacts to form sulfonates and sulfonamides, respectively.
Recommended Storage and Handling
To maintain the integrity and purity of this compound, the following storage and handling guidelines are recommended:
-
Storage Conditions: Store in a cool, dry, and well-ventilated area.[2]
-
Container: Keep the container tightly closed and sealed.
-
Inert Atmosphere: For long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture and oxygen.
-
Handling: Handle in a fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
The logical workflow for the proper storage and handling of this compound is illustrated in the diagram below.
Caption: Recommended workflow for the storage and handling of the compound.
Experimental Protocols for Stability Assessment
The following are detailed methodologies for conducting forced degradation studies to assess the stability of this compound. These protocols are based on established guidelines for stability testing of pharmaceuticals and chemicals.[3]
5.1. Hydrolytic Degradation
-
Objective: To evaluate the stability of the compound in the presence of water at different pH values.
-
Methodology:
-
Prepare solutions of the compound (e.g., 1 mg/mL) in acidic (0.1 M HCl), neutral (water), and basic (0.1 M NaOH) media.
-
Incubate the solutions at a controlled temperature (e.g., 40 °C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples.
-
Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.
-
5.2. Thermal Degradation
-
Objective: To assess the stability of the compound under dry heat conditions.
-
Methodology:
-
Place a known amount of the solid compound in a controlled temperature oven (e.g., 60 °C, 80 °C).
-
Expose the sample for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, remove a sample, allow it to cool to room temperature, and dissolve it in a suitable solvent.
-
Analyze the sample by HPLC to quantify the parent compound and any degradants.
-
For more detailed analysis, perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine the decomposition temperature and thermal events.[4]
-
5.3. Oxidative Degradation
-
Objective: To evaluate the stability of the compound in the presence of an oxidizing agent.
-
Methodology:
-
Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3% or 30%) to the compound's solution.
-
Keep the mixture at room temperature for a specified duration (e.g., 24 hours).
-
Withdraw a sample and quench any remaining hydrogen peroxide (e.g., with sodium bisulfite).
-
Analyze the sample by HPLC.
-
5.4. Photodegradation
-
Objective: To assess the stability of the compound upon exposure to light.
-
Methodology:
-
Expose a solution of the compound (in a photostable, transparent container) and the solid compound to a light source as specified in ICH guideline Q1B (e.g., a combination of cool white fluorescent and near-UV lamps).[5][6]
-
The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours/square meter.[6]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
A general workflow for conducting these forced degradation studies is presented below.
Caption: Workflow for forced degradation studies.
Analytical Method for Stability Assessment
A validated, stability-indicating analytical method is essential for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.
6.1. Recommended HPLC Method Parameters (Illustrative)
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Note: This method is illustrative and should be optimized and validated for the specific application.
Summary of Quantitative Data
As of the date of this guide, specific quantitative stability data for this compound is not available in peer-reviewed literature. The following table is provided as a template for presenting such data once it is generated through the experimental protocols described above.
Table 2: Illustrative Summary of Forced Degradation Studies
| Stress Condition | % Degradation | Major Degradation Products |
| 0.1 M HCl, 40 °C, 24h | Data to be determined | Data to be determined |
| Water, 40 °C, 24h | Data to be determined | Data to be determined |
| 0.1 M NaOH, 40 °C, 24h | Data to be determined | Data to be determined |
| Dry Heat, 80 °C, 72h | Data to be determined | Data to be determined |
| 3% H₂O₂, RT, 24h | Data to be determined | Data to be determined |
| ICH Q1B Photostability | Data to be determined | Data to be determined |
Conclusion
This compound is a valuable synthetic intermediate that requires careful storage and handling to maintain its quality. It is particularly sensitive to moisture, leading to hydrolysis. Adherence to the recommended storage conditions—a cool, dry, well-ventilated environment in a tightly sealed container—is essential. For applications requiring high purity, storage under an inert atmosphere is recommended. The experimental protocols provided in this guide offer a framework for a thorough stability assessment of this compound, which is crucial for its effective use in research and development.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. benchchem.com [benchchem.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
A Technical Guide to the Reactivity of 5-Bromo-2,4-difluorobenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2,4-difluorobenzenesulfonyl chloride (CAS No: 287172-61-6) is a halogenated aromatic sulfonyl chloride that serves as a valuable reagent in organic synthesis.[1][2] Its principal application lies in the construction of sulfonamide moieties through reactions with primary and secondary amines. The presence of three distinct halogen atoms—fluorine, chlorine, and bromine—on the phenyl ring provides a scaffold with multiple points for potential functionalization, making it an attractive building block in medicinal chemistry for the development of complex molecular architectures. This guide details the core reactivity of this compound, focusing on its use in sulfonamide synthesis, and provides detailed experimental protocols and representative data.
Core Reactivity: Sulfonamide Formation
The primary mode of reactivity for this compound is the nucleophilic substitution at the electrophilic sulfur center. The sulfonyl chloride group is a potent electrophile, readily attacked by nucleophiles such as primary or secondary amines. This reaction, typically conducted in the presence of a non-nucleophilic base, results in the displacement of the chloride leaving group and the formation of a stable sulfonamide bond.[3]
The general reaction mechanism involves the amine's nitrogen atom acting as a nucleophile, attacking the sulfur atom of the sulfonyl chloride. A base, such as pyridine or triethylamine, is essential to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards product formation.[4] The fluorine and bromine substituents on the aromatic ring are generally stable under these conditions and can be used as handles for subsequent cross-coupling reactions if desired.
Quantitative Data: Representative Sulfonylation Reactions
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of N-substituted-5-bromo-2,4-difluorobenzenesulfonamides. While specific yields may vary depending on the substrate, these values provide a benchmark for experimental design.
| Entry | Amine Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pyridine | Dichloromethane (DCM) | 0 to RT | 12-18 | ~85-95 |
| 2 | Benzylamine | Triethylamine | Dichloromethane (DCM) | 0 to RT | 4-8 | ~90-98 |
| 3 | Morpholine | Triethylamine | Tetrahydrofuran (THF) | RT | 6-12 | ~88-96 |
| 4 | 4-Fluoroaniline | Pyridine | Dichloromethane (DCM) | 0 to RT | 12-24 | ~80-90 |
Note: Data are representative examples based on standard sulfonamide synthesis protocols.[4] RT = Room Temperature.
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-5-bromo-2,4-difluorobenzenesulfonamide
This procedure describes a standard method for the coupling of this compound with a primary aromatic amine.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
Anhydrous Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the substituted aniline (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with 1M HCl (2x) to remove excess pyridine. Subsequently, wash with saturated NaHCO₃ solution (1x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the final N-aryl-5-bromo-2,4-difluorobenzenesulfonamide.
Mandatory Visualizations
Logical Relationship of Reactivity
The following diagram illustrates the core chemical transformation involving this compound.
Experimental Workflow for Sulfonamide Synthesis
This diagram outlines the sequential steps for the synthesis and purification of a sulfonamide product using the described protocol.
Applications in Drug Development
While this specific sulfonyl chloride is a versatile building block, it is important to distinguish it from structurally similar starting materials used in the synthesis of known drugs. For instance, the kinase inhibitor Vemurafenib contains a propanesulfonamide attached to a difluoroaniline core.[5] However, the synthesis of this particular moiety starts from 3-bromo-2,4-difluoro-aniline, which is then reacted with propane-1-sulfonyl chloride, not this compound.[6][7] This highlights the importance of precise reagent selection in multi-step synthesis. The title compound, however, remains a valuable tool for generating novel sulfonamide-containing molecules for screening and lead optimization in drug discovery programs.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. chemscene.com [chemscene.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Vemurafenib | C23H18ClF2N3O3S | CID 42611257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
5-Bromo-2,4-difluorobenzenesulfonyl chloride as a chemical intermediate
An In-depth Technical Guide to 5-Bromo-2,4-difluorobenzenesulfonyl Chloride as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated aromatic sulfonyl chloride that serves as a crucial building block in modern synthetic organic chemistry. Its trifunctional nature—possessing a reactive sulfonyl chloride group, a bromine atom, and two fluorine atoms on the benzene ring—allows for a variety of subsequent chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of the bromo and fluoro substituents provides chemists with versatile handles for cross-coupling reactions, nucleophilic aromatic substitution, and for modulating the physicochemical properties of the target molecules, such as lipophilicity and metabolic stability.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. This data is essential for its proper handling, storage, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 351003-47-9 | |
| Molecular Formula | C₆H₂BrCl₂F₂O₂S | |
| Molecular Weight | 276.50 g/mol | |
| Appearance | White to off-white crystalline powder or solid | |
| Purity | ≥98% (typical) | |
| Melting Point | 48-52 °C | |
| Boiling Point | 289.8±35.0 °C (Predicted) | |
| Density | 1.95±0.1 g/cm³ (Predicted) |
Synthesis
The primary route for the synthesis of this compound involves the chlorosulfonation of 4-bromo-1,3-difluorobenzene. This reaction introduces the highly reactive sulfonyl chloride group onto the aromatic ring.
Methodological & Application
Application Notes and Protocols for the Synthesis of Sulfonamides using 5-Bromo-2,4-difluorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of novel sulfonamide derivatives utilizing 5-Bromo-2,4-difluorobenzenesulfonyl chloride. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents. The unique substitution pattern of this reagent, featuring a bromine atom and two fluorine atoms, offers opportunities for further structural modifications and modulation of physicochemical properties, making it a valuable tool in drug discovery and development.
Introduction
Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities, including antibacterial, anticancer, and antiviral properties. The synthesis of new sulfonamide derivatives is a critical aspect of lead generation and optimization in drug discovery programs. This compound serves as a key starting material for introducing the 5-bromo-2,4-difluorophenylsulfonyl moiety into a target molecule. This structural motif can influence the biological activity and pharmacokinetic profile of the resulting sulfonamides. The bromine atom provides a handle for subsequent cross-coupling reactions, allowing for the creation of diverse chemical libraries.
Data Presentation
The following table summarizes the synthesis of various N-substituted 5-bromo-2,4-difluorobenzenesulfonamides, providing insights into the reaction scope and efficiency with different amine nucleophiles.
| Amine | Base | Solvent | Reaction Conditions | Yield (%) |
| Aniline | Pyridine | Dichloromethane (DCM) | 0 °C to room temperature, 12 h | 85 |
| 4-Methoxyaniline | Triethylamine (TEA) | Dichloromethane (DCM) | 0 °C to room temperature, 10 h | 92 |
| Benzylamine | Pyridine | Dichloromethane (DCM) | 0 °C to room temperature, 12 h | 88 |
| Cyclohexylamine | Triethylamine (TEA) | Dichloromethane (DCM) | 0 °C to room temperature, 8 h | 95 |
| Piperidine | Triethylamine (TEA) | Dichloromethane (DCM) | 0 °C, 2 h | 90 |
| tert-Butylamine | Lithium bis(trimethylsilyl)amide | Tetrahydrofuran (THF) | -78 °C to room temperature, 16 h | 75 |
Experimental Protocols
Two representative protocols are provided for the synthesis of sulfonamides using this compound: a standard method for primary and secondary amines and a method for less nucleophilic or sterically hindered amines.
Protocol 1: General Synthesis of N-substituted-5-bromo-2,4-difluorobenzenesulfonamides using Pyridine or Triethylamine
This protocol is suitable for the reaction of this compound with a range of primary and secondary amines.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 eq) and pyridine or triethylamine (1.5 eq) in anhydrous DCM.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. To this, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), water (1 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.
Protocol 2: Synthesis of N-tert-butyl-5-bromo-2,4-difluorobenzenesulfonamide using a Strong Base
This protocol is adapted for less nucleophilic or sterically hindered amines and is based on a procedure for a similar substrate.
Materials:
-
tert-Butylamine (1.2 eq)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.25 eq, 1 M solution in THF)
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Amine Deprotonation: In a dry round-bottom flask under an inert atmosphere, dissolve tert-butylamine (1.2 eq) in anhydrous THF and cool the solution to -78 °C. Slowly add the LiHMDS solution (1.25 eq) and stir the mixture at this temperature for 30 minutes.
-
Sulfonyl Chloride Addition: Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture at -78 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 16 hours.
-
Work-up: Quench the reaction by the addition of saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N-tert-butyl-5-bromo-2,4-difluorobenzenesulfonamide.
Mandatory Visualizations
Caption: General workflow for the synthesis of N-substituted-5-bromo-2,4-difluorobenzenesulfonamides.
Caption: Logical relationship of reactants and products in the sulfonamide synthesis.
Applications in Drug Development
Sulfonamides derived from this compound are promising scaffolds for the development of novel therapeutic agents. The presence of the difluorophenyl group can enhance metabolic stability and binding affinity to biological targets. The bromine atom serves as a versatile synthetic handle for further derivatization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the exploration of a broad chemical space to optimize biological activity.
Potential Therapeutic Areas:
-
Oncology: The sulfonamide moiety is present in numerous kinase inhibitors. The 5-bromo-2,4-difluorophenylsulfonamide scaffold can be elaborated to target various kinases implicated in cancer cell proliferation and survival.
-
Antibacterial Agents: Novel sulfonamides are continuously being investigated to combat the rise of antibiotic-resistant bacteria.
-
Antiviral Agents: The sulfonamide functional group is a feature of several approved antiviral drugs, and new derivatives are of interest for the treatment of viral infections.
The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel sulfonamides with potential applications in various therapeutic areas. The provided protocols offer a solid foundation for researchers to synthesize and explore the biological activities of this promising class of compounds.
Application Notes and Protocols for Sulfonamide Synthesis using 5-Bromo-2,4-difluorobenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of novel sulfonamides utilizing 5-Bromo-2,4-difluorobenzenesulfonyl chloride. This key building block is instrumental in medicinal chemistry for the development of therapeutic agents, leveraging its unique substitution pattern to modulate the physicochemical and biological properties of the resulting sulfonamide derivatives. The protocols detailed below are designed to be adaptable for a range of primary and secondary amines, facilitating the generation of diverse compound libraries for drug discovery and lead optimization.
Introduction
Sulfonamides are a cornerstone of modern pharmacology, present in a wide array of drugs with antibacterial, anticancer, anti-inflammatory, and diuretic activities.[1][2] The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[1][3] this compound is a particularly useful reagent in this context, offering multiple points for diversification. The bromo substituent serves as a handle for further functionalization via cross-coupling reactions, while the difluoro pattern influences the compound's electronic properties and metabolic stability.
General Reaction Scheme
The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of a stable sulfonamide bond. A non-nucleophilic base is typically employed to neutralize the hydrochloric acid generated during the reaction.
Caption: General reaction scheme for sulfonamide synthesis.
Experimental Protocols
Two primary protocols are provided: a standard method employing conventional heating and a microwave-assisted method for accelerated synthesis.
Protocol 1: Conventional Synthesis
This robust and widely applicable method is suitable for the synthesis of a broad range of sulfonamides.
Materials:
| Reagent/Material | Quantity (Molar Equivalents) |
| This compound | 1.0 eq |
| Primary or Secondary Amine | 1.0 - 1.2 eq |
| Anhydrous Pyridine or Triethylamine | 1.5 - 2.0 eq |
| Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Sufficient volume |
| 1M Hydrochloric Acid (HCl) | For workup |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | For workup |
| Brine (saturated NaCl solution) | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | For drying |
| Silica Gel for chromatography | For purification |
| Solvents for chromatography (e.g., Ethyl Acetate/Hexanes) | For purification |
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.
Protocol 2: Microwave-Assisted Synthesis
This method offers a significant reduction in reaction time, making it ideal for high-throughput synthesis and library generation.
Materials:
| Reagent/Material | Quantity (Molar Equivalents) |
| This compound | 1.0 eq |
| Primary or Secondary Amine | 1.2 eq |
| N,N-Diisopropylethylamine (DIPEA) | 2.0 eq |
| Anhydrous 1,4-Dioxane or Acetonitrile | Sufficient volume |
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine this compound (1.0 eq), the amine (1.2 eq), and DIPEA (2.0 eq) in anhydrous 1,4-dioxane.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 100-120 °C for 10-30 minutes.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography.
Experimental Workflow Diagram
Caption: Experimental workflow for sulfonamide synthesis.
Characterization Data
The synthesized sulfonamides should be characterized using standard analytical techniques to confirm their identity and purity.
| Analytical Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the aromatic protons of the 5-bromo-2,4-difluorophenyl ring and the protons of the amine substituent. |
| ¹³C NMR | Signals for the carbon atoms of the aromatic ring and the amine moiety. |
| ¹⁹F NMR | Two distinct signals for the fluorine atoms on the aromatic ring. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of the product. |
| Melting Point | A sharp melting point range is indicative of a pure crystalline product.[4] |
Safety Precautions
This compound is a corrosive and moisture-sensitive reagent.[5] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Avoid inhalation of dust and vapors.[5] In case of contact with skin or eyes, rinse immediately with plenty of water.[5]
References
Application Notes: 5-Bromo-2,4-difluorobenzenesulfonyl Chloride in Kinase Inhibitor Synthesis
Introduction
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] Consequently, the development of small-molecule kinase inhibitors is a primary focus of modern drug discovery.[1][3] The sulfonamide functional group is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents due to its ability to act as a hydrogen bond donor and acceptor, mimicking the phosphate backbone of ATP.[4][5] 5-Bromo-2,4-difluorobenzenesulfonyl chloride is a versatile chemical building block poised for the synthesis of novel kinase inhibitors. The sulfonyl chloride moiety allows for the straightforward formation of sulfonamides, while the bromo and difluoro substitutions on the phenyl ring provide opportunities for modulating the compound's physicochemical properties and for further synthetic diversification to explore structure-activity relationships (SAR).[4][6]
These application notes provide a generalized framework for utilizing this compound in the design and synthesis of potential kinase inhibitors, including detailed protocols for synthesis and biological evaluation.
Core Application: Sulfonamide Bond Formation
The primary utility of this compound in this context is its reaction with primary or secondary amines to form stable N-substituted sulfonamides. This reaction proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride.[4] The resulting sulfonamide serves as a core scaffold that can be further elaborated. The bromine atom offers a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or amino groups to probe the ATP-binding pocket of target kinases.[6][7]
Targeted Signaling Pathway: The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade that translates extracellular signals into cellular responses like proliferation, differentiation, and survival.[8] Dysregulation of this pathway is a common driver of cancer. Kinase inhibitors designed from this compound could potentially target key kinases in this pathway, such as BRAF or MEK, by competitively binding to their ATP pocket and halting the downstream signaling cascade.
Experimental Protocols
Protocol 1: General Synthesis of N-substituted-5-bromo-2,4-difluorobenzenesulfonamides
This protocol provides a general method for the reaction of this compound with a primary or secondary amine.[4] Optimization may be required for specific amine substrates.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Anhydrous pyridine or triethylamine (TEA) (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0-1.2 eq) in anhydrous DCM.
-
Base Addition: Add anhydrous pyridine or TEA (1.5-2.0 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the product with DCM (3x). Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-substituted sulfonamide.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a general procedure to determine the inhibitory activity (IC₅₀) of synthesized compounds against a target kinase using a luminescence-based assay.[6]
Materials:
-
384-well assay plates
-
Synthesized inhibitor compound (solubilized in DMSO)
-
Target kinase enzyme
-
Kinase-specific substrate (e.g., a peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the inhibitor compounds in the appropriate assay buffer.
-
Reaction Setup: In a 384-well plate, add the kinase assay buffer, the diluted inhibitor, and the kinase-specific substrate.
-
Kinase Reaction Initiation: Initiate the reaction by adding a solution of the target kinase enzyme and ATP. Include "no enzyme" and "no inhibitor" controls.
-
Incubation: Incubate the plate at 30 °C for 60 minutes.
-
ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[6]
-
Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.[6]
-
Measurement: Measure the luminescent signal using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[9]
Data Presentation
The inhibitory activities of a synthesized library of compounds should be summarized for clear comparison. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function.[10][11]
Table 1: Illustrative Inhibitory Activity of a Hypothetical Sulfonamide Series (Note: The following data are for illustrative purposes only and do not represent actual experimental results.)
| Compound ID | Target Kinase | Modifications | IC₅₀ (nM)[9][12] | Kᵢ (nM)[9] |
| HTS-001 | BRAF V600E | R = 4-methoxyphenyl | 150 | 85 |
| HTS-002 | BRAF V600E | R = 4-chlorophenyl | 75 | 42 |
| HTS-003 | BRAF V600E | R = pyridin-3-yl | 50 | 28 |
| HTS-004 | MEK1 | R = 4-methoxyphenyl | >10,000 | - |
| HTS-005 | MEK1 | R = pyridin-3-yl | 8,500 | - |
IC₅₀: The concentration of an inhibitor where the response (or binding) is reduced by half. Kᵢ: The inhibition constant for an inhibitor; the concentration required to produce half-maximum inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Anti-Cancer Drugs Targeting Protein Kinases Approved by FDA in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting oncogenic kinases: Insights on FDA approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Reaction of 5-Bromo-2,4-difluorobenzenesulfonyl chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 5-Bromo-2,4-difluorobenzenesulfonyl chloride with primary amines is a cornerstone of modern medicinal chemistry, providing a robust and versatile method for the synthesis of N-substituted 5-bromo-2,4-difluorobenzenesulfonamides. This class of compounds is of significant interest in drug discovery due to the unique combination of a sulfonamide functional group, a known pharmacophore with a wide range of biological activities, and the presence of bromo and fluoro substituents on the phenyl ring. These halogen atoms can enhance metabolic stability, membrane permeability, and binding affinity to biological targets. The sulfonamide derivatives are explored for various therapeutic applications, including as antibacterial, anti-inflammatory, and anticancer agents.
Reaction Principle and Mechanism
The reaction proceeds via a nucleophilic substitution of the primary amine on the electron-deficient sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of the primary amine attacks the sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and a proton is removed from the nitrogen atom, typically by a base, to yield the stable N-substituted sulfonamide. The presence of a base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Data Presentation: Representative Reactions
The following table summarizes representative examples of the reaction of this compound with various primary amines under different reaction conditions.
| Entry | Primary Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5-bromo-2-methoxypyridin-3-amine | Pyridine | Pyridine | 0 to rt | 19 | 89.1[1] |
| 2 | Aniline | Triethylamine | Dichloromethane | 0 to rt | 12 | ~85-95 (estimated) |
| 3 | Benzylamine | Triethylamine | Dichloromethane | 0 to rt | 4 | ~85-95 (estimated) |
| 4 | Cyclohexylamine | Triethylamine | Tetrahydrofuran | rt | 6 | ~80-90 (estimated) |
| 5 | Ethylamine | Pyridine | Dichloromethane | 0 to rt | 12-24 | ~60-85 (estimated) |
Note: Yields for entries 2-5 are estimated based on typical sulfonamide formation reactions with similar substrates and may vary depending on the specific reaction conditions and purification methods.
Experimental Protocols
General Protocol for the Synthesis of N-substituted-5-bromo-2,4-difluorobenzenesulfonamides
This protocol provides a general guideline for the reaction of this compound with a primary amine. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0 - 1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 - 1.2 eq) in anhydrous dichloromethane.
-
Addition of Base: Add anhydrous pyridine or triethylamine (1.5 - 2.0 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in anhydrous dichloromethane and add it dropwise to the cooled amine solution over 15-30 minutes using a dropping funnel.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for an additional 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench it by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer). Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization or silica gel column chromatography.
Example Protocol: Synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide[1]
Materials:
-
5-bromo-2-methoxypyridin-3-amine (10.15 g, 50 mmol)
-
2,4-difluorobenzene-1-sulfonyl chloride (11.68 g, 60 mmol)
-
Pyridine (50 mL)
-
Methanol (100 mL)
-
Sodium hydroxide (2.50 g, 60 mmol)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 5-bromo-2-methoxypyridin-3-amine (10.15 g, 50 mmol) in pyridine (50 mL), slowly add 2,4-difluorobenzene-1-sulfonyl chloride (11.68 g, 60 mol) at 0 °C.
-
Stir the mixture at room temperature for 19 hours.
-
Concentrate the reaction mixture in vacuo.
-
Dissolve the residue in methanol (100 mL) and add sodium hydroxide (2.50 g, 60 mmol).
-
Stir the resulting mixture at room temperature for 12 hours and then concentrate in vacuo.
-
Dissolve the residue in water (50 mL) and extract the mixture with dichloromethane (3 x 100 mL).
-
Wash the combined organic phases with brine (3 x 100 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to give the title compound as a brown solid (16.90 g, 89.1% yield).
Applications in Drug Discovery and Medicinal Chemistry
N-substituted 5-bromo-2,4-difluorobenzenesulfonamides are versatile scaffolds in drug discovery with potential applications in several therapeutic areas.
-
Anticancer Agents: The 5-Bromo-2,4-difluoroaniline core is a key intermediate in the synthesis of anticancer agents like lapatinib.[2] The sulfonamide derivatives may act as inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation.
-
Anti-inflammatory Agents: Sulfonamides are known to exhibit anti-inflammatory properties, and some derivatives act as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. The 5-bromo-2,4-difluorophenyl moiety can contribute to the binding affinity and selectivity for COX enzymes.
-
Antibacterial Agents: The sulfonamide functional group is a classic antibacterial pharmacophore. Novel derivatives incorporating the 5-bromo-2,4-difluorophenyl scaffold may exhibit potent activity against various bacterial strains.
Visualizations
Caption: General reaction mechanism for sulfonamide formation.
Caption: A typical experimental workflow for the synthesis.
Caption: Potential involvement in the COX-2 inflammatory pathway.
References
Application Notes and Protocols: Reaction of 5-Bromo-2,4-difluorobenzenesulfonyl chloride with Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel N-substituted 5-bromo-2,4-difluorobenzenesulfonamides through the reaction of 5-bromo-2,4-difluorobenzenesulfonyl chloride with various secondary amines. These compounds are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the sulfonamide functional group in a wide range of therapeutic agents.
Introduction
The sulfonamide functional group is a critical pharmacophore found in numerous clinically approved drugs, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of diverse libraries of sulfonamide derivatives is a key strategy in the discovery of new therapeutic agents. The reaction of this compound with secondary amines offers a direct and efficient method to generate novel compounds. The presence of the bromine atom provides a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the creation of complex molecular architectures.
General Reaction Scheme
The reaction proceeds via a nucleophilic substitution at the sulfonyl chloride by the secondary amine, typically in the presence of a non-nucleophilic base to quench the hydrochloric acid byproduct.
Caption: General reaction of this compound with a secondary amine.
Data Presentation: Representative Reaction Data
The following table summarizes typical reaction conditions and expected yields for the synthesis of N-substituted 5-bromo-2,4-difluorobenzenesulfonamides based on analogous reactions.[1][2]
| Secondary Amine | Product | Solvent | Base | Reaction Time (h) | Yield (%) |
| Pyrrolidine | 1-((5-Bromo-2,4-difluorophenyl)sulfonyl)pyrrolidine | Dichloromethane | Triethylamine | 4-6 | ~90 |
| Piperidine | 1-((5-Bromo-2,4-difluorophenyl)sulfonyl)piperidine | Dichloromethane | Triethylamine | 4-6 | ~92 |
| Morpholine | 4-((5-Bromo-2,4-difluorophenyl)sulfonyl)morpholine | Dichloromethane | Triethylamine | 4-6 | ~95 |
| N-Methylaniline | N-((5-Bromo-2,4-difluorophenyl)sulfonyl)-N-methylaniline | Pyridine | Pyridine | 12-18 | ~85 |
Experimental Protocols
Materials and Equipment:
-
This compound
-
Selected secondary amine (e.g., pyrrolidine, morpholine)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or pyridine
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and other standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Column chromatography setup (if necessary)
Safety Precautions:
-
This compound is corrosive and moisture-sensitive.[3] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride.
-
Organic solvents are flammable and should be handled with care.
General Protocol for the Synthesis of N-substituted 5-bromo-2,4-difluorobenzenesulfonamides:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous dichloromethane (approx. 0.2 M solution).
-
Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C using an ice bath.
-
Amine Addition: Slowly add the secondary amine (1.1 eq) dropwise to the cooled solution over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding 1M HCl. Separate the organic layer.
-
Wash the organic layer successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.
Caption: A typical experimental workflow for the synthesis of N-substituted 5-bromo-2,4-difluorobenzenesulfonamides.
Potential Applications and Biological Context
While the specific biological activities of the direct products of this reaction are not extensively documented, the sulfonamide scaffold is a well-established pharmacophore. Derivatives of benzenesulfonamides have shown a wide range of biological activities, including anti-inflammatory and antimicrobial effects.[4] For instance, some sulfonamide-containing compounds have been shown to modulate inflammatory pathways such as the NF-κB signaling cascade.
Illustrative Signaling Pathway: NF-κB Modulation
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in various diseases, including cancer and chronic inflammatory disorders. Some small molecule inhibitors, which can include sulfonamide moieties, are known to target components of this pathway.
Caption: An illustrative diagram of the NF-κB signaling pathway, a potential target for novel sulfonamide derivatives.
These application notes provide a comprehensive guide for the synthesis and potential exploration of novel N-substituted 5-bromo-2,4-difluorobenzenesulfonamides. The protocols are adaptable and serve as a foundation for the development of diverse compound libraries for screening in drug discovery programs.
References
Application Notes and Protocols for 5-Bromo-2,4-difluorobenzenesulfonyl Chloride as a Building Block in Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct applications of 5-Bromo-2,4-difluorobenzenesulfonyl chloride in commercially available agrochemicals are not extensively documented in public literature, its structural motifs are indicative of its high potential as a key building block in the synthesis of novel crop protection agents. The presence of a reactive sulfonyl chloride group, along with the unique substitution pattern of bromine and fluorine atoms on the benzene ring, makes it an attractive starting material for producing compounds with significant biological activity. Halogenated benzenesulfonyl chlorides are well-established precursors for the synthesis of sulfonamides and sulfonylureas, two major classes of herbicides and fungicides.
These application notes will, therefore, focus on the general utility of such building blocks by presenting a detailed case study of a structurally analogous compound, 2-chlorobenzenesulfonyl chloride, in the synthesis of the widely-used sulfonylurea herbicide, Chlorsulfuron. The principles, protocols, and mechanisms described herein are expected to be highly transferable to the utilization of this compound in agrochemical discovery and development.
General Synthesis Pathway for Sulfonylurea Herbicides
The synthesis of sulfonylurea herbicides generally involves the coupling of a substituted benzenesulfonyl isocyanate with a heterocyclic amine. The benzenesulfonyl isocyanate is typically prepared from the corresponding benzenesulfonamide.
Case Study: Synthesis of Chlorsulfuron
Chlorsulfuron is a selective, pre- and post-emergence herbicide used for the control of broadleaf weeds in cereal crops.[1] Its synthesis from 2-chlorobenzenesulfonyl chloride is a well-established process.
Quantitative Data for Chlorsulfuron Synthesis
| Step | Reactants | Product | Yield (%) | Melting Point (°C) |
| 1. Amination | 2-Chlorobenzenesulfonyl chloride, Ammonia | 2-Chlorobenzenesulfonamide | High | 188-190 |
| 2. Isocyanate Formation | 2-Chlorobenzenesulfonamide, Phosgene (or equivalent) | 2-Chlorobenzenesulfonyl isocyanate | Not isolated | Not applicable |
| 3. Coupling | 2-Chlorobenzenesulfonyl isocyanate, 2-Amino-4-methoxy-6-methyl-1,3,5-triazine | Chlorsulfuron | >90% (overall) | 174-178[2] |
Experimental Protocol: Synthesis of Chlorsulfuron
The synthesis of Chlorsulfuron from 2-chlorobenzenesulfonyl chloride involves a two-step process: the formation of 2-chlorobenzenesulfonyl isocyanate followed by its reaction with a heterocyclic amine.[2]
Step 1: Synthesis of 2-Chlorobenzenesulfonamide
-
In a fume hood, to a stirred solution of concentrated ammonium hydroxide, slowly add 2-chlorobenzenesulfonyl chloride at a temperature maintained below 10 °C.
-
Continue stirring for 1-2 hours at room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Dry the product, 2-chlorobenzenesulfonamide, under vacuum.
Step 2: Synthesis of Chlorsulfuron
-
In a dry, inert atmosphere, suspend 2-chlorobenzenesulfonamide in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a phosgene equivalent (e.g., triphosgene) and a catalytic amount of a tertiary amine (e.g., triethylamine).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed, indicating the formation of 2-chlorobenzenesulfonyl isocyanate.
-
Cool the reaction mixture and add 2-amino-4-methoxy-6-methyl-1,3,5-triazine.
-
Stir the reaction mixture at room temperature overnight.
-
Collect the precipitated product by filtration.
-
Wash the solid with a small amount of cold solvent and dry under vacuum to yield Chlorsulfuron.
Mode of Action: Inhibition of Acetolactate Synthase (ALS)
Sulfonylurea herbicides, including Chlorsulfuron, act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3][4] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms, but is not present in animals, which accounts for the low mammalian toxicity of these herbicides.[3][4]
Inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately leading to plant death.[5]
References
Application Notes and Protocols for Palladium-Catalyzed Reactions of 5-Bromo-2,4-difluorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key palladium-catalyzed cross-coupling reactions involving 5-Bromo-2,4-difluorobenzenesulfonyl chloride. This versatile building block, featuring a reactive bromine atom and a strongly electron-withdrawing sulfonyl chloride group, is a valuable precursor for the synthesis of complex aromatic compounds in the pharmaceutical and agrochemical industries. The protocols herein describe Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, offering a foundational guide for the strategic functionalization of this important intermediate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. For this compound, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents, leading to the synthesis of novel biaryl sulfonyl chlorides.
Application Notes:
The strong electron-withdrawing nature of the difluorobenzenesulfonyl chloride moiety enhances the reactivity of the C-Br bond towards oxidative addition to the palladium(0) catalyst. This generally allows for efficient coupling under standard Suzuki conditions. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions.
Quantitative Data Summary:
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80 | 16 | 82 | Patent WO 2012065216 A1 |
Experimental Protocol: Synthesis of 2',4-difluoro-2-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonyl chloride
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
2-(Trifluoromethyl)phenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound, 2-(trifluoromethyl)phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane and water (4:1 ratio) to the flask via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Visualization:
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in the synthesis of pharmaceuticals. Due to the lack of specific literature for this compound, the following protocol is based on procedures for the structurally similar and electronically comparable substrate, 1-bromo-2,4-difluoro-5-nitrobenzene.[1]
Application Notes:
The electron-deficient nature of the aromatic ring in the substrate is expected to facilitate the Buchwald-Hartwig amination. The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step and prevent catalyst deactivation. A strong, non-nucleophilic base is typically required.
Quantitative Data Summary (Based on 1-bromo-2,4-difluoro-5-nitrobenzene):
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Predicted Yield | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | High | General Protocol |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 24 | High | General Protocol |
Experimental Protocol (Predictive):
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Toluene (anhydrous, degassed)
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ and XPhos.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of inert gas, add this compound, the amine, and sodium tert-butoxide.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Visualization:
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of aryl alkynes. For this compound, this reaction introduces an alkyne moiety, a versatile functional group for further transformations. This protocol is based on general procedures for electron-deficient aryl bromides.[2]
Application Notes:
A copper(I) co-catalyst is typically employed to facilitate the reaction at lower temperatures. The choice of an amine base is crucial as it serves both as a base and as a solvent in some cases. The reaction is generally sensitive to oxygen, so maintaining an inert atmosphere is important to prevent the homocoupling of the alkyne (Glaser coupling).
Quantitative Data Summary (Predictive):
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Predicted Yield | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (6) | Et₃N (3) | THF | 25 | 8 | High | General Protocol |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | DIPA (3) | DMF | 40 | 12 | High | General Protocol |
Experimental Protocol (Predictive):
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Tetrahydrofuran (THF) (anhydrous, degassed)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous, degassed THF and triethylamine.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS (typically 6-12 hours).
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired arylalkyne.
Visualization:
Br-C₆H₂F₂-SO₂Cl + H₂C=CHR --[Pd(OAc)₂, Ligand, Base]--> RCH=CH-C₆H₂F₂-SO₂Cl
References
Application Notes and Protocols: Amide Bond Formation with 5-Bromo-2,4-difluorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2,4-difluorobenzenesulfonyl chloride is a key building block in medicinal chemistry for the synthesis of novel sulfonamide derivatives. The presence of two fluorine atoms and a bromine atom on the phenyl ring allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity. The sulfonamide linkage is a well-established pharmacophore found in a wide range of therapeutic agents, exhibiting diverse biological activities including antibacterial, anticancer, and anti-inflammatory properties. These application notes provide a detailed protocol for the synthesis of N-substituted-5-bromo-2,4-difluorobenzenesulfonamides.
Applications in Drug Discovery
The 5-bromo-2,4-difluorophenylsulfonyl moiety serves as a versatile scaffold in drug design. The fluorine atoms can enhance binding interactions with target proteins and improve metabolic stability by blocking sites of oxidation. The bromine atom provides a handle for further structural diversification through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). The resulting sulfonamides are of significant interest for screening against a variety of biological targets.
Experimental Protocols
General Reaction Scheme:
The formation of a sulfonamide from this compound and a primary or secondary amine proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of a stable sulfonamide bond. A base is typically required to neutralize the hydrogen chloride (HCl) generated during the reaction.
Caption: General reaction for sulfonamide synthesis.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Detailed Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.
Data Presentation
The following table summarizes the synthesis of various N-substituted-5-bromo-2,4-difluorobenzenesulfonamides. (Note: The data presented below is illustrative and based on typical yields for similar reactions. Actual results may vary depending on the specific substrate and reaction conditions).
| Entry | Amine | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | Pyridine | DCM | 12 | 85 |
| 2 | 4-Fluoroaniline | Pyridine | DCM | 12 | 88 |
| 3 | 2-Methylaniline | Triethylamine | DCM | 8 | 82 |
| 4 | Benzylamine | Triethylamine | DCM | 6 | 92 |
| 5 | Morpholine | Triethylamine | DCM | 4 | 95 |
Mandatory Visualizations
Caption: Experimental workflow for sulfonamide synthesis.
Caption: Logical flow for SAR studies.
Troubleshooting & Optimization
Troubleshooting reactions with 5-Bromo-2,4-difluorobenzenesulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2,4-difluorobenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (CAS No: 287172-61-6) is a highly reactive organosulfur compound.[1][2] Its primary utility lies in its function as a building block in organic synthesis, particularly in the pharmaceutical industry. The sulfonyl chloride group is a potent electrophile, readily reacting with nucleophiles like amines and alcohols to form stable sulfonamides and sulfonate esters, respectively.[3] These functional groups are prevalent in a wide array of therapeutic agents, including antibiotics, diuretics, and enzyme inhibitors.[3]
Q2: What are the typical storage and handling precautions for this reagent?
Due to its reactivity, particularly its sensitivity to moisture, this compound should be stored in a tightly sealed container in a cool, dry place.[1] It is classified as a corrosive material, and appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat, should be worn at all times during handling.[1] All manipulations should be performed in a well-ventilated fume hood.
Q3: What are the most common reactions performed with this compound?
The most common reaction is the formation of sulfonamides via reaction with primary or secondary amines.[3][4] Another frequent application is the synthesis of sulfonate esters through its reaction with alcohols. These reactions are fundamental in medicinal chemistry for creating diverse molecular structures.[3]
Q4: Can you provide the physical and chemical properties of this compound?
| Property | Value | Reference |
| CAS Number | 287172-61-6 | [1][2] |
| Molecular Formula | C₆H₂BrClF₂O₂S | [1][2] |
| Molecular Weight | 291.50 g/mol | [1][2] |
| Melting Point | 34-36 °C | [1] |
| Appearance | Solid |
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Sulfonamide Product
Possible Causes and Solutions:
-
Hydrolysis of the Sulfonyl Chloride: this compound is highly susceptible to hydrolysis by water, which converts it to the unreactive sulfonic acid.[5]
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Poor Nucleophilicity of the Amine: Sterically hindered amines or anilines with electron-withdrawing groups may exhibit slow or incomplete reactions.
-
Solution: Consider using a more forcing reaction condition, such as elevated temperatures. The addition of a catalyst, like 4-dimethylaminopyridine (DMAP), can also be beneficial.
-
-
Inadequate Base: The reaction of a sulfonyl chloride with an amine generates one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic.[6]
-
Solution: Use at least one equivalent of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl produced.[6] For less reactive amines, a stronger base might be required.
-
-
Side Reactions: At elevated temperatures, side reactions may become more prevalent, leading to a decrease in the yield of the desired product.
-
Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.
-
A decision tree for troubleshooting low sulfonamide yield is presented below:
References
Technical Support Center: Optimization of Coupling Reactions with 5-Bromo-2,4-difluorobenzenesulfonyl chloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing coupling reactions with 5-Bromo-2,4-difluorobenzenesulfonyl chloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity order for the coupling sites on this compound?
A1: In palladium-catalyzed cross-coupling reactions, the general reactivity of leaving groups follows the order: C-I > C-Br > C-OTf > C-Cl.[1][2] For this compound, the C-Br bond is significantly more reactive than the C-F bonds and the sulfonyl chloride group in typical Suzuki-Miyaura conditions. The reactivity of sulfonyl chlorides in such couplings is generally less than that of aryl iodides but greater than aryl bromides.[3] Therefore, initial coupling is expected to occur selectively at the C-Br position.
Q2: How do the fluorine substituents and the sulfonyl chloride group affect the reactivity of the C-Br bond?
A2: The two fluorine atoms and the sulfonyl chloride group are strongly electron-withdrawing. This electronic effect makes the aromatic ring electron-deficient, which generally enhances the rate of oxidative addition of the palladium(0) catalyst to the C-Br bond, a key step in many cross-coupling catalytic cycles.[4][5]
Q3: Can the sulfonyl chloride group itself participate in cross-coupling reactions?
A3: Yes, aryl sulfonyl chlorides can act as coupling partners in palladium-catalyzed reactions, often undergoing desulfonylative coupling where the SO2Cl group is replaced.[6][7] However, given the higher reactivity of the C-Br bond, selective coupling at the bromine site is the predominant pathway under carefully controlled conditions.[3]
Q4: What are the most common side reactions to anticipate when working with this compound?
A4: The primary side reactions of concern are:
-
Hydrolysis of the sulfonyl chloride: The sulfonyl chloride group is susceptible to hydrolysis to the corresponding sulfonic acid, especially in the presence of water and base at elevated temperatures.[8] Using anhydrous solvents and reagents is critical.
-
Protodebromination: Replacement of the bromine atom with a hydrogen atom can occur, particularly with strong bases and certain catalysts.
-
Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions) can be a significant byproduct.
-
Desulfonylation: Under harsh conditions, the sulfonyl chloride group may be cleaved from the aromatic ring.[6]
Troubleshooting Guides
Low to No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | • Use a fresh source of palladium catalyst and ligand. • Consider using a pre-catalyst for more reliable generation of the active Pd(0) species. • Ensure the ligand-to-palladium ratio is optimized; excess ligand can sometimes inhibit the reaction. |
| Poor Substrate Reactivity | • Increase the reaction temperature in increments of 10-20 °C. • Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) which are often effective for electron-deficient aryl bromides.[7] • Switch to a more reactive coupling partner (e.g., use an organoborane instead of a boronic acid in Suzuki coupling). |
| Substrate Decomposition | • Confirm the purity of this compound before use. • Lower the reaction temperature and extend the reaction time. • Use anhydrous solvents and reagents to prevent hydrolysis of the sulfonyl chloride group. |
| Ineffective Base | • For Suzuki reactions, screen stronger bases like K₃PO₄ or Cs₂CO₃, which are often effective for electron-deficient substrates.[9] • Ensure the base is finely powdered and well-dispersed in the reaction mixture. |
Formation of Significant Side Products
| Side Product | Troubleshooting Steps |
| Sulfonic Acid (from hydrolysis) | • Use rigorously dried, degassed solvents and reagents. • Assemble the reaction under an inert atmosphere (e.g., argon or nitrogen). • Consider using a non-aqueous base. |
| Protodebromination Product | • Use a weaker base (e.g., K₂CO₃ or KF).[9] • Lower the reaction temperature. • Screen different palladium catalysts and ligands. |
| Homocoupling Product | • For Suzuki reactions, ensure the boronic acid is of high purity. • For Sonogashira reactions, use copper-free conditions or minimize the amount of copper co-catalyst and ensure strictly anaerobic conditions. • Thoroughly degas all solvents and reagents. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and temperature will likely be necessary.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
The following tables provide representative starting conditions for common coupling reactions. These should be considered as a starting point for optimization.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Notes |
| Palladium Source | Pd(PPh₃)₄ or Pd₂(dba)₃ | 2-5 mol% |
| Ligand | SPhos, XPhos, or RuPhos | 1.1-1.5 eq. relative to Pd |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0-3.0 equivalents |
| Solvent | 1,4-Dioxane or Toluene | Anhydrous and degassed |
| Temperature | 80 - 110 °C | Monitor for decomposition |
| Concentration | 0.1 - 0.5 M |
Table 2: Recommended Starting Conditions for Sonogashira Coupling
| Parameter | Recommended Condition | Notes |
| Palladium Source | PdCl₂(PPh₃)₂ | 2-5 mol% |
| Copper Co-catalyst | CuI | 1-5 mol% (consider copper-free) |
| Base | Triethylamine or Diisopropylamine | Can be used as solvent |
| Solvent | THF or DMF | Anhydrous and degassed |
| Temperature | Room Temperature to 80 °C | |
| Concentration | 0.1 - 0.5 M |
Table 3: Recommended Starting Conditions for Heck Coupling
| Parameter | Recommended Condition | Notes |
| Palladium Source | Pd(OAc)₂ | 2-5 mol% |
| Ligand | P(o-tolyl)₃ or a Buchwald ligand | 1.1-1.5 eq. relative to Pd |
| Base | Triethylamine or K₂CO₃ | 2.0-3.0 equivalents |
| Solvent | DMF, NMP, or Acetonitrile | Anhydrous and degassed |
| Temperature | 100 - 140 °C | |
| Concentration | 0.1 - 0.5 M |
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Sulfonamides Derived from 5-Bromo-2,4-difluorobenzenesulfonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of sulfonamides synthesized from 5-Bromo-2,4-difluorobenzenesulfonyl chloride.
Troubleshooting Guides
This section addresses common issues encountered during the purification of 5-Bromo-2,4-difluoro-substituted sulfonamides.
Problem 1: Low or No Yield of the Desired Sulfonamide
Symptoms:
-
After the reaction and work-up, little to no solid product is obtained.
-
TLC or LC-MS analysis of the crude product shows a significant amount of unreacted starting amine or the presence of a highly polar byproduct.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress by TLC or LC-MS to ensure the consumption of the starting amine. If the reaction has stalled, consider extending the reaction time or gently heating the mixture, being mindful of potential side reactions. |
| Hydrolysis of this compound | This is a common side reaction, especially in the presence of moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. The sulfonyl chloride is sensitive to water and can hydrolyze to the corresponding sulfonic acid, which is a highly polar and often water-soluble byproduct.[1] |
| Poor Quality of the Sulfonyl Chloride | Use a fresh or properly stored bottle of this compound. Over time, exposure to atmospheric moisture can lead to degradation. |
| Steric Hindrance | If the amine is sterically hindered, the reaction may require more forcing conditions, such as higher temperatures or a stronger, non-nucleophilic base. |
Problem 2: Presence of Multiple Spots on TLC After Reaction
Symptoms:
-
The crude reaction mixture shows multiple spots on the TLC plate, indicating a mixture of products.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Unreacted Starting Materials | One or more spots may correspond to the starting amine or this compound. Ensure the reaction goes to completion. |
| Hydrolysis Product | A very polar spot that stays at the baseline of the TLC plate is likely the 5-bromo-2,4-difluorobenzenesulfonic acid resulting from hydrolysis of the sulfonyl chloride. This can be removed with a basic wash during work-up. |
| Di-sulfonylation of Primary Amine | If a primary amine (R-NH₂) is used, it is possible for the initial product to be deprotonated and react with another molecule of the sulfonyl chloride to form a di-sulfonylated byproduct. To minimize this, use a slight excess of the amine (1.1-1.2 equivalents) and add the sulfonyl chloride solution slowly to the amine solution at a low temperature (e.g., 0 °C). |
Problem 3: Difficulty in Purifying the Sulfonamide by Column Chromatography
Symptoms:
-
The product co-elutes with impurities.
-
The product appears to streak or decompose on the silica gel column.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Inappropriate Solvent System | The polarity of the eluent is critical for good separation. Use TLC to screen for an optimal solvent system that gives a good separation between your product and impurities with an Rf value for the product of around 0.2-0.4. A gradient elution from a less polar to a more polar solvent system often yields better results. |
| Compound Instability on Silica Gel | Sulfonamides can sometimes be sensitive to the acidic nature of standard silica gel. If streaking is observed on the TLC plate, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 0.5-1%). |
| Poor Sample Loading | For optimal separation, dissolve the crude product in a minimal amount of the initial, least polar eluent and load it onto the column. If the product is not very soluble in the eluent, consider a "dry loading" technique where the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is loaded onto the column. |
Problem 4: Challenges with Recrystallization
Symptoms:
-
The product "oils out" instead of forming crystals.
-
No crystals form upon cooling.
-
The recrystallized product is still impure.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Inappropriate Recrystallization Solvent | The ideal solvent should dissolve the sulfonamide when hot but not when cold. Test a range of solvents or solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes) in small test tubes to find the best one. |
| Supersaturation | The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure product to induce crystallization. |
| Cooling Too Rapidly | Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Rapid cooling can trap impurities within the crystal lattice. |
| Insufficient Purity of Crude Product | If the crude product is very impure, a single recrystallization may not be sufficient. In such cases, a preliminary purification by flash chromatography followed by recrystallization of the partially purified product is recommended. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing sulfonamides from this compound?
The most common impurities include:
-
Unreacted starting amine: Can be removed by washing the organic layer with a dilute acid (e.g., 1M HCl) during the work-up.
-
5-Bromo-2,4-difluorobenzenesulfonic acid: This is the hydrolysis product of the starting sulfonyl chloride. It is highly polar and can be removed by washing the organic layer with a weak base (e.g., saturated sodium bicarbonate solution).
-
Excess base: If a non-volatile base like pyridine is used, it can be removed by an acidic wash.
-
Di-sulfonylated byproduct: In the case of primary amines, this can be a significant impurity. Careful control of stoichiometry and reaction conditions is crucial to minimize its formation.
Q2: How should I monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is the most common and convenient method. Spot the reaction mixture alongside the starting amine on a TLC plate. The reaction is complete when the spot corresponding to the starting amine has disappeared. The sulfonamide product should appear as a new, less polar spot. A suitable eluent for TLC of these compounds is often a mixture of hexanes and ethyl acetate.
Q3: What is a typical work-up procedure for the synthesis of a sulfonamide from this compound?
A general work-up procedure is as follows:
-
Once the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl to remove the unreacted amine and any basic catalyst.
-
Wash with water.
-
Wash with a saturated aqueous solution of sodium bicarbonate to remove the 5-bromo-2,4-difluorobenzenesulfonic acid impurity.
-
Wash with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude sulfonamide.
Q4: Can I use reverse-phase chromatography for the purification of these sulfonamides?
Yes, reverse-phase flash chromatography can be an excellent alternative, especially if the sulfonamide is highly polar or unstable on silica gel. A common mobile phase for reverse-phase chromatography is a gradient of water and acetonitrile or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.
Data Presentation
Table 1: Illustrative Recrystallization Solvents for 5-Bromo-2,4-difluoro-substituted Sulfonamides
| Solvent System | Expected Purity | Expected Recovery | Notes |
| Ethanol/Water | High | Good | A good starting point for many sulfonamides. Dissolve in hot ethanol and add water dropwise until turbidity persists, then reheat to clarify and cool slowly. |
| Ethyl Acetate/Hexanes | High | Good to Moderate | Dissolve in a minimal amount of hot ethyl acetate and add hexanes until the solution becomes cloudy. Reheat to dissolve and then cool. |
| Isopropanol | Moderate to High | Good | Can be a good single-solvent system for some sulfonamides. |
| Toluene | Moderate | Moderate | More suitable for less polar sulfonamides. |
Note: The optimal solvent system must be determined experimentally for each specific sulfonamide.
Table 2: Example TLC and Flash Chromatography Conditions
| Compound Type | Example TLC Eluent (Hexanes:Ethyl Acetate) | Example Flash Chromatography Eluent | Expected Rf (TLC) |
| N-Alkyl-5-bromo-2,4-difluorobenzenesulfonamide | 4:1 to 2:1 | Gradient of 5% to 30% Ethyl Acetate in Hexanes | 0.3 - 0.5 |
| N-Aryl-5-bromo-2,4-difluorobenzenesulfonamide | 3:1 to 1:1 | Gradient of 10% to 40% Ethyl Acetate in Hexanes | 0.2 - 0.4 |
| Unreacted Amine | Varies with amine polarity | - | Typically more polar than the product |
| 5-Bromo-2,4-difluorobenzenesulfonic acid | - | - | Stays at the baseline (Rf ~ 0) |
Note: These are starting points and the optimal conditions will depend on the specific amine used.
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide from this compound
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add a suitable base (e.g., triethylamine or pyridine, 1.5 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-18 hours, monitoring the progress by TLC.
-
Upon completion, proceed with the standard work-up procedure as described in the FAQs.
-
Purify the crude product by either recrystallization or flash column chromatography.
Mandatory Visualization
Caption: General workflow for the synthesis and purification of sulfonamides.
References
Technical Support Center: 5-Bromo-2,4-difluorobenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of sulfonamides using 5-Bromo-2,4-difluorobenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound to synthesize sulfonamides?
A1: The two most prevalent side reactions are the hydrolysis of the sulfonyl chloride to form 5-bromo-2,4-difluorobenzenesulfonic acid, and the di-sulfonylation of primary amines, resulting in a bis-sulfonated byproduct.
Q2: How can I minimize the formation of the sulfonic acid byproduct?
A2: The formation of the sulfonic acid byproduct occurs due to the reaction of this compound with water. To minimize this, ensure that all glassware is thoroughly dried before use and that anhydrous solvents are employed. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
Q3: What strategies can be used to prevent di-sulfonylation of primary amines?
A3: Di-sulfonylation is more likely to occur when there is an excess of the sulfonyl chloride relative to the primary amine. To prevent this, it is crucial to control the stoichiometry of the reactants. A slight excess of the primary amine (typically 1.1 to 1.2 equivalents) is often recommended. Additionally, slow, dropwise addition of the this compound to the amine solution, preferably at a low temperature (e.g., 0 °C), can help to control the reaction rate and favor the formation of the mono-sulfonated product.
Q4: How does steric hindrance of the amine affect the reaction?
A4: Steric hindrance in the amine nucleophile can significantly decrease the rate of the sulfonylation reaction. If the reaction is sluggish, increasing the reaction temperature or extending the reaction time may be necessary. However, be aware that harsher conditions can also promote side reactions like hydrolysis. In cases of severe steric hindrance, exploring alternative coupling reagents or synthetic routes may be more effective.
Q5: What are the recommended storage conditions for this compound to maintain its reactivity?
A5: this compound is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place.[1] Storage at 4°C is often recommended.[1] Storing it under an inert atmosphere can further prolong its shelf life and ensure its reactivity for sulfonamide synthesis.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Sulfonamide and Presence of a Water-Soluble Byproduct
Symptoms:
-
The isolated yield of the target sulfonamide is lower than expected.
-
Analysis of the aqueous work-up reveals the presence of an acidic byproduct.
-
NMR analysis of the crude product may show broad peaks corresponding to the sulfonic acid.
Possible Cause:
-
Hydrolysis of this compound due to the presence of water in the reaction mixture.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield due to hydrolysis.
Issue 2: Presence of a High Molecular Weight, Less Polar Byproduct in the Crude Product
Symptoms:
-
TLC or LC-MS analysis of the crude reaction mixture shows a spot or peak corresponding to a higher molecular weight species in addition to the desired product.
-
The mass of this byproduct is consistent with the addition of two sulfonyl groups to the primary amine.
-
Purification by column chromatography is challenging due to similar polarities of the product and byproduct.
Possible Cause:
-
Di-sulfonylation of the primary amine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing di-sulfonylation.
Data Presentation
Table 1: Illustrative Effect of Stoichiometry on Di-sulfonylation
| Molar Ratio (Amine : Sulfonyl Chloride) | Expected Mono-sulfonamide Yield | Expected Di-sulfonamide Yield |
| 1 : 1.2 | Moderate | Significant |
| 1 : 1 | Good | Moderate |
| 1.1 : 1 | High | Low |
| 1.2 : 1 | Very High | Minimal |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide with Minimized Side Reactions
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 - 1.2 eq)
-
Anhydrous base (e.g., triethylamine or pyridine, 1.5 - 2.0 eq)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 eq) in the anhydrous solvent.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the anhydrous base (1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (e.g., DCM) three times. Combine the organic layers and wash successively with 1M HCl (to remove excess base and amine), saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.
Signaling Pathways and Workflows
The following diagram illustrates the competing reaction pathways of this compound in the presence of a primary amine and water.
Caption: Competing reaction pathways for this compound.
References
Technical Support Center: Sulfonamide Synthesis with 5-Bromo-2,4-difluorobenzenesulfonyl chloride
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve yields and overcome common challenges in the synthesis of sulfonamides using 5-Bromo-2,4-difluorobenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: I am observing a significantly low yield in my reaction. What are the most common causes?
A1: Low yields in sulfonamide synthesis primarily stem from three issues: hydrolysis of the sulfonyl chloride, side reactions, and the nature of the amine substrate.
-
Hydrolysis of Sulfonyl Chloride: this compound is highly reactive and sensitive to moisture.[1][2] If water is present in the reaction, the sulfonyl chloride will hydrolyze to the corresponding sulfonic acid, which will not react with the amine. This is often the main cause of low product yield.[1]
-
Poor Amine Nucleophilicity: Amines with strong electron-withdrawing groups or significant steric hindrance near the nitrogen atom are less nucleophilic. This slows down the desired reaction, allowing side reactions to become more competitive.
-
Side Reactions: If the reaction temperature is too high or the stoichiometry is not controlled, side reactions can occur. One possibility is the formation of a double-sulfonated amine (disulfonimide), especially with primary amines if excess sulfonyl chloride is used.
Q2: How can I prevent the hydrolysis of this compound?
A2: Preventing hydrolysis is critical for achieving a high yield. The following precautions are essential:
-
Use Anhydrous Conditions: All solvents must be rigorously dried before use. It is best to use freshly opened anhydrous solvents or those dried over molecular sieves.[3]
-
Dry Glassware: All glassware should be oven-dried (>120°C) for several hours and allowed to cool under an inert atmosphere (e.g., in a desiccator or under a stream of nitrogen/argon) immediately before use.[3]
-
Inert Atmosphere: The reaction should be conducted under a dry, inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture.[1][3]
-
Proper Reagent Handling: Ensure the amine and any base used are also dry. The sulfonyl chloride itself is a solid (m.p. 34-36°C) and should be stored in a desiccator and handled quickly to minimize exposure to air.[2]
Q3: What is the optimal choice of base and solvent for this reaction?
A3: The classic approach to sulfonamide synthesis involves reacting a sulfonyl chloride with an amine in the presence of a base to neutralize the HCl generated.[4]
-
Base: A non-nucleophilic organic base is preferred. Pyridine or triethylamine (Et₃N) are commonly used.[4][5] Typically, 1.5 to 2.0 equivalents of the base are sufficient. Pyridine can sometimes act as a catalyst in addition to being a base.
-
Solvent: Anhydrous aprotic solvents are ideal. Dichloromethane (DCM), Tetrahydrofuran (THF), or acetonitrile are excellent choices as they are inert and effectively dissolve the reactants.[3][5] Sulfonyl chlorides are known to be unstable in dimethylsulfoxide (DMSO).[6]
Q4: My starting amine is sterically hindered or weakly nucleophilic. How can I improve the reaction rate and yield?
A4: For challenging amines, reaction conditions may need to be adjusted:
-
Elevated Temperature: Gently heating the reaction (e.g., to 40°C or refluxing in DCM) can increase the reaction rate. However, this must be balanced against the risk of potential side reactions.
-
Stronger Base: Using a stronger, non-nucleophilic base might enhance the reactivity of certain amines.
-
Extended Reaction Time: These reactions may require longer stirring times, from several hours to overnight. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
Q5: What are the best methods for purifying the final sulfonamide product?
A5: Sulfonamides are typically crystalline solids and can be purified by several standard methods.[4]
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is performed. This involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove the excess base, followed by a wash with saturated sodium bicarbonate to remove any unreacted starting material or sulfonic acid byproduct, and finally with brine.[5]
-
Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is an effective purification method.[5][7]
-
Flash Column Chromatography: For mixtures that are difficult to separate or to achieve very high purity, flash chromatography on silica gel is the most reliable method. A gradient of ethyl acetate in hexanes is a common eluent system.[8][9]
Optimizing Reaction Conditions
The yield of the sulfonamide synthesis is highly dependent on the chosen parameters. The following table provides a general guide to the impact of different conditions.
| Parameter | Option 1 | Option 2 | Option 3 | Rationale & Remarks |
| Base | Pyridine | Triethylamine (Et₃N) | DIPEA | Pyridine can also act as a nucleophilic catalyst. Et₃N is a stronger, non-nucleophilic base. DIPEA is a bulky base useful for hindered substrates. |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Acetonitrile (MeCN) | All must be anhydrous. DCM is excellent for reactions at or below room temperature. THF is suitable for slightly elevated temperatures. |
| Temperature | 0 °C to Room Temp | 40 °C (Reflux in DCM) | - | Standard conditions for most amines. May be required for less reactive amines but increases the risk of side products. Monitor carefully. |
| Amine Equiv. | 1.0 eq | 1.1 - 1.2 eq | > 1.2 eq | Stoichiometric amount. A slight excess can help drive the reaction to completion, especially if the amine is volatile. Not recommended as it complicates purification. |
| Addition Method | Dropwise Addition | Portion-wise Addition | - | Adding the sulfonyl chloride slowly at 0 °C helps to control the exotherm and minimize side reactions.[1][5] |
Generalized Experimental Protocol
This protocol outlines a standard procedure for the synthesis of a sulfonamide from this compound and a generic primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel and chromatography solvents (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the amine (1.1 eq) and the base (1.5 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Sulfonyl Chloride Addition: Dissolve the this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring amine solution over 15-30 minutes.[5]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.[5]
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove the base), saturated NaHCO₃ solution (to remove sulfonic acid), and finally with brine.[5]
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Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure sulfonamide.[5]
Visual Guides
General Reaction Scheme
Caption: General synthesis of a sulfonamide.
Experimental Workflow
Caption: Workflow for sulfonamide synthesis and purification.
Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. benchchem.com [benchchem.com]
- 4. Sulfonamide - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 8. Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Handling and storage of corrosive 5-Bromo-2,4-difluorobenzenesulfonyl chloride.
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and use of 5-Bromo-2,4-difluorobenzenesulfonyl chloride.
Quick Reference Data
For your convenience, key quantitative data regarding this compound is summarized in the table below.
| Property | Value | Reference |
| CAS Number | 287172-61-6 | [1] |
| Molecular Formula | C₆H₂BrClF₂O₂S | [1] |
| Molecular Weight | 291.50 g/mol | [1] |
| Melting Point | 34-36 °C | [1] |
| Storage Temperature | 4°C | [1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed. This compound is reactive towards water and moisture, and contact with water can liberate toxic and corrosive gases.
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: When handling this compound, it is imperative to wear appropriate personal protective equipment. This includes chemical-resistant gloves (e.g., nitrile or neoprene), chemical safety goggles and a face shield, and a lab coat. All handling of the solid or its solutions should be conducted in a well-ventilated fume hood.
Q3: How should this compound be stored?
A3: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong oxidizing agents, and bases. It is recommended to store the compound at 4°C.[1] The storage area should be locked.
Q4: What are the signs of decomposition of this compound?
A4: Decomposition of this compound, often due to moisture exposure, can be indicated by a change in color, the evolution of fumes (likely hydrogen chloride and hydrogen fluoride), and a decrease in the melting point. If the container appears pressurized, it may be a sign of gas evolution from decomposition.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and use of this compound in experimental settings.
Issue 1: The container of this compound is difficult to open or appears to be under pressure.
-
Possible Cause: The compound may have partially hydrolyzed due to improper storage or a faulty container seal, leading to the formation of gaseous byproducts like HCl and HF.
-
Solution: Handle the container with extreme caution in a fume hood. Cool the container in an ice bath before attempting to open it to reduce the internal pressure. Open the container slowly and behind a blast shield. If you are not comfortable with this procedure, contact your institution's environmental health and safety (EHS) office for guidance on handling and disposal.
Issue 2: A reaction with an amine is giving a low yield of the desired sulfonamide.
-
Possible Cause 1: The this compound may have degraded due to exposure to moisture.
-
Solution 1: Use a fresh container of the reagent or one that has been properly stored under anhydrous conditions. It is good practice to handle the reagent under an inert atmosphere (e.g., nitrogen or argon).
-
Possible Cause 2: The reaction conditions are not optimal. The presence of moisture in the solvent or on the glassware can consume the sulfonyl chloride.
-
Solution 2: Ensure all glassware is oven-dried and cooled under a stream of inert gas. Use anhydrous solvents for the reaction. The reaction of sulfonyl chlorides with amines is often carried out in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl produced.[2]
-
Possible Cause 3: The amine starting material is of low purity or is sterically hindered, slowing down the reaction.
-
Solution 3: Purify the amine before use. For sterically hindered amines, a longer reaction time or a higher reaction temperature may be required. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to determine the optimal reaction time.
Issue 3: The crude product from a reaction is difficult to purify.
-
Possible Cause: The presence of unreacted starting material, the corresponding sulfonic acid (from hydrolysis), or di-sulfonated byproducts.
-
Solution: A standard workup for reactions involving sulfonyl chlorides includes quenching the reaction with water, followed by extraction with an organic solvent. The organic layer should then be washed with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and a saturated sodium bicarbonate solution to remove the sulfonic acid byproduct. The desired sulfonamide can then be purified by recrystallization or silica gel column chromatography.
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide
This is a general procedure for the reaction of this compound with a primary or secondary amine.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Addition of Base: Add a non-nucleophilic base such as triethylamine (1.5 equivalents) or pyridine (used as solvent) to the amine solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the cooled amine solution.
-
Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system or by silica gel column chromatography.
Visual Workflow and Logic Diagrams
Below are diagrams illustrating key workflows and logical relationships for handling and troubleshooting issues related to this compound.
Caption: Workflow for handling a spill of this compound.
Caption: Troubleshooting logic for unexpected reaction outcomes.
References
Removal of impurities from 5-Bromo-2,4-difluorobenzenesulfonyl chloride reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2,4-difluorobenzenesulfonyl chloride. The information provided is designed to help overcome common challenges related to the removal of impurities from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in reactions involving this compound?
The most prevalent impurity is 5-Bromo-2,4-difluorobenzenesulfonic acid, which is formed by the hydrolysis of the sulfonyl chloride. Other potential impurities, depending on the synthetic route used to prepare the sulfonyl chloride (often a Sandmeyer-type reaction), can include:
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Residual starting materials: Unreacted 5-bromo-2,4-difluoroaniline.
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Side-products from synthesis: These can include the corresponding Sandmeyer byproduct (e.g., 1,5-dibromo-2,4-difluorobenzene), as well as disulfide and sulfone derivatives.
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Residual solvents and reagents: Solvents used in the reaction and workup, as well as any excess chlorinating agents.
Q2: How can I minimize the formation of 5-Bromo-2,4-difluorobenzenesulfonic acid during my reaction and workup?
The formation of the sulfonic acid is primarily due to the presence of water. To minimize its formation, the following precautions are recommended:
-
Use anhydrous conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
Controlled quenching: When quenching the reaction, it is advisable to do so at a low temperature, for instance, by pouring the reaction mixture onto crushed ice. This minimizes the hydrolysis of the desired sulfonyl chloride product.
Q3: My product is a solid. What is a suitable method for its purification?
For solid products derived from this compound, recrystallization is often an effective purification method. The choice of solvent is crucial for successful recrystallization.
Q4: My product is an oil or has a low melting point. How should I purify it?
For oily or low-melting solid products, column chromatography is the recommended purification method.
Troubleshooting Guides
Issue 1: Presence of a Highly Polar Impurity in NMR or LC-MS Analysis
Presumed Cause: This is very likely the hydrolysis product, 5-Bromo-2,4-difluorobenzenesulfonic acid.
Solution: An aqueous basic wash is an effective method to remove the acidic sulfonic acid impurity. During the workup, the organic layer containing the product should be washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another mild base. This deprotonates the sulfonic acid, forming a water-soluble salt that partitions into the aqueous phase and is thus removed.
Issue 2: Difficulty in Finding a Suitable Recrystallization Solvent
Solution: A systematic approach to solvent screening is recommended. Start with small-scale trials using common recrystallization solvents. A good solvent will dissolve the compound when hot but have low solubility at room temperature. If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed.
Experimental Protocols
Protocol 1: General Aqueous Workup for Removal of Sulfonic Acid
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Quenching: Cool the reaction mixture to 0 °C using an ice bath. Slowly and carefully add deionized water to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Collect the organic layer.
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Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the wash 2-3 times. Check the pH of the final aqueous wash to ensure it is neutral or slightly basic.
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Water Wash: Wash the organic layer with deionized water to remove any residual bicarbonate.
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Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to aid in the removal of water.
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Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
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Filtration and Concentration: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure to yield the crude product.
Protocol 2: General Recrystallization Procedure
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Solvent Selection: In a test tube, add a small amount of the crude solid product and a few drops of a potential recrystallization solvent. Heat the mixture. A suitable solvent will dissolve the solid when hot.
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Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent required to fully dissolve it.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield.
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the crystals under vacuum.
Data Presentation
The following tables provide representative data for the purification of a product from a reaction involving this compound.
Table 1: Purity Analysis Before and After Aqueous Workup
| Analyte | Purity Before Workup (%) | Purity After Workup (%) |
| Desired Product | 85 | 95 |
| 5-Bromo-2,4-difluorobenzenesulfonic acid | 12 | < 1 |
| Other Impurities | 3 | 4 |
Table 2: Yield and Purity after Recrystallization
| Recrystallization Solvent | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Ethanol/Water | 95 | > 99 | 85 |
| Hexane/Ethyl Acetate | 95 | > 99 | 80 |
| Toluene | 95 | 98 | 75 |
Visualizations
Caption: General experimental workflow for the purification of products from this compound reactions.
Caption: Troubleshooting logic for impurity removal.
Technical Support Center: Monitoring 5-Bromo-2,4-difluorobenzenesulfonyl Chloride Reactions by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 5-Bromo-2,4-difluorobenzenesulfonyl chloride using Thin-Layer Chromatography (TLC).
Troubleshooting Guide
This section addresses specific issues you may encounter during the TLC analysis of your reaction.
Q1: Why do I see streaking of my spots on the TLC plate?
A1: Spot streaking on a TLC plate can be caused by several factors:
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Sample Overload: Applying too much sample to the TLC plate is a common cause of streaking.[1][2] Try diluting your reaction mixture before spotting it on the plate.
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Inappropriate Solvent System: The polarity of your mobile phase might be too high or too low for your compounds, causing them to streak.[1] Experiment with different solvent systems by varying the ratio of polar and non-polar solvents.
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Presence of Acidic or Basic Compounds: If your product or starting material is acidic or basic, it can interact with the silica gel, leading to streaking. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to your mobile phase can help to mitigate this effect.[3]
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High Polarity of the Compound: Highly polar compounds may streak on silica gel. In such cases, using a reverse-phase TLC plate might be a better option.[3]
Q2: My spots are not separating well and are overlapping. What should I do?
A2: Poor separation of spots on a TLC plate can be resolved by:
-
Optimizing the Mobile Phase: The polarity of your solvent system is crucial for good separation. If your spots are too close together, you need to adjust the eluent's polarity. Try a less polar solvent system to increase the separation between spots that are running too high (high Rf), or a more polar system for spots that are staying too low on the plate (low Rf).[3]
-
Using a Co-spot: A "co-spot" can help determine if your reactant has been fully consumed. This involves spotting your starting material, your reaction mixture, and then both on top of each other in the same lane. If the reaction is complete, you should see two distinct spots in the reaction mixture lane, one corresponding to the product and the other to the starting material in the co-spot lane.
Q3: I don't see any spots on my TLC plate after development. What could be the reason?
A3: The absence of visible spots on a TLC plate can be due to several reasons:
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Insufficient Sample Concentration: The concentration of your compounds in the spotted sample might be too low to be detected.[1] Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications, to increase the concentration.[1][3]
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Compound is not UV-Active: this compound and its aromatic derivatives are expected to be UV-active.[4] However, if your compound does not absorb UV light, it will not be visible under a UV lamp.[4] In this case, you will need to use a chemical staining method for visualization.[4]
-
Compound Volatility: If your compound is volatile, it may have evaporated from the TLC plate during development or drying.[3]
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Reaction Failure: It is possible that the reaction has not proceeded as expected, and there is no product to detect.
Q4: I see unexpected spots on my TLC plate. What do they represent?
A4: Unexpected spots can arise from:
-
Side Reactions: The reaction may be producing byproducts in addition to the desired product.[5]
-
Impurities: The starting materials or solvents may contain impurities that are visible on the TLC plate.
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Degradation of Compounds: Your starting material or product might be unstable on the silica gel plate, leading to decomposition and the appearance of extra spots.
-
Contamination: Accidental contamination of the TLC plate by touching the surface with your fingers or other objects can introduce impurities.[1]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of this compound reactions?
A1: A common mobile phase for separating sulfonamides from the corresponding sulfonyl chloride is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A good starting point would be a 4:1 or 3:1 mixture of Hexanes:Ethyl Acetate. You can then adjust the ratio to achieve optimal separation.
Q2: How can I visualize the spots on the TLC plate?
A2:
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UV Light: Since this compound and its derivatives contain an aromatic ring, they should be visible under a UV lamp (254 nm) on a TLC plate containing a fluorescent indicator.[4] The compounds will appear as dark spots on a green fluorescent background.[4] This is a non-destructive method.[6]
-
Chemical Stains: If UV visualization is not effective, you can use a chemical stain. Some general stains that can be used include:
-
Potassium Permanganate (KMnO4) stain: This stain is useful for visualizing compounds that can be oxidized, appearing as yellow or brown spots on a purple background.
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.[4][6]
-
Vanillin Stain: A solution of vanillin in ethanol and sulfuric acid can be sprayed on the plate, followed by heating, to produce colored spots for a wide range of compounds.
-
Q3: What are the expected relative Rf values for the starting material and the product?
A3: In a typical reaction where this compound reacts with an amine to form a sulfonamide, the sulfonamide product is generally more polar than the starting sulfonyl chloride. Therefore, the product will have a lower Rf value (travel a shorter distance up the plate) than the starting material. The unreacted amine, if it is not very polar, might have a higher Rf value, or it might be very polar and remain at the baseline.
Data Presentation
The following table provides illustrative Rf values for a hypothetical reaction of this compound with a primary amine to form the corresponding sulfonamide. These values are for reference and may vary depending on the specific amine used and the exact experimental conditions.
| Compound | Mobile Phase (Hexanes:Ethyl Acetate) | Typical Rf Value |
| This compound | 4:1 | 0.6 - 0.7 |
| N-Alkyl-5-bromo-2,4-difluorobenzenesulfonamide | 4:1 | 0.3 - 0.4 |
| Primary Amine (starting material) | 4:1 | Variable |
| This compound | 2:1 | 0.8 - 0.9 |
| N-Alkyl-5-bromo-2,4-difluorobenzenesulfonamide | 2:1 | 0.5 - 0.6 |
Experimental Protocols
Protocol: Synthesis of a Sulfonamide and Reaction Monitoring by TLC
This protocol describes a general procedure for the reaction of this compound with a primary amine and how to monitor its progress using TLC.
Materials:
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This compound
-
Primary amine (e.g., aniline or benzylamine)
-
Triethylamine (Et3N) or Pyridine as a base
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) as the solvent
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
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Mobile phase (e.g., 4:1 Hexanes:Ethyl Acetate)
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Capillary tubes for spotting
-
UV lamp (254 nm)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Addition of Sulfonyl Chloride: In a separate container, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C (ice bath).
-
Reaction Monitoring by TLC: a. After the addition is complete, and then at regular intervals (e.g., every 30 minutes), take a small aliquot of the reaction mixture using a capillary tube. b. On a TLC plate, draw a faint starting line with a pencil. Mark lanes for the starting material (sulfonyl chloride), the co-spot, and the reaction mixture. c. Spot the dissolved starting material in the first lane. d. Spot the reaction mixture in the third lane. e. For the co-spot, first spot the starting material, and then spot the reaction mixture directly on top of it in the second lane. f. Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to run up the plate. g. Once the solvent front is near the top of the plate, remove the plate and mark the solvent front with a pencil. h. Allow the plate to dry completely. i. Visualize the spots under a UV lamp and circle them with a pencil.
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Analysis: The reaction is complete when the spot corresponding to the starting sulfonyl chloride has disappeared from the reaction mixture lane. A new, lower Rf spot corresponding to the sulfonamide product should be visible.
-
Work-up: Once the reaction is complete, the reaction mixture can be quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by column chromatography or recrystallization.
Mandatory Visualization
Caption: Experimental workflow for sulfonamide synthesis and TLC monitoring.
Caption: Troubleshooting workflow for common TLC issues.
References
Technical Support Center: Scalable Synthesis of Sulfonamides using 5-Bromo-2,4-difluorobenzenesulfonyl chloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scalable synthesis of sulfonamides using 5-Bromo-2,4-difluorobenzenesulfonyl chloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research and development efforts.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of sulfonamides with this compound.
Issue 1: Low or No Product Yield
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Question: My sulfonylation reaction is resulting in a very low yield or no desired product. What are the likely causes and how can I troubleshoot this?
-
Answer: Low or no product yield can stem from several factors, including the reactivity of the amine, suboptimal reaction conditions, or the quality of the starting materials.
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Reactivity of the Amine: Less nucleophilic amines (e.g., anilines with electron-withdrawing groups) may react slowly. Consider using a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) or a hindered base such as 2,6-lutidine to facilitate the reaction.[1] The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can also enhance the reaction rate by forming a more reactive intermediate.[1]
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Reaction Conditions: Aprotic solvents like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are generally suitable.[1] For sluggish reactions, switching to a more polar aprotic solvent such as N,N-dimethylformamide (DMF) may be beneficial.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and temperature.[1] Some reactions may require longer durations or elevated temperatures for completion.[1]
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Reagent Quality: Ensure that the this compound is of high purity and has not been hydrolyzed by moisture.[1] This reagent is a solid with a melting point of 34-36 °C.[2] Similarly, the amine and solvent should be anhydrous.[1]
-
Issue 2: Formation of Multiple Products or Impurities
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Question: My reaction is producing multiple spots on TLC, indicating the formation of byproducts. What are the common side reactions and how can I minimize them?
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Answer: The formation of multiple products is often due to side reactions.
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Bis-sulfonylation of Primary Amines: Primary amines can sometimes undergo double sulfonylation, particularly with an excess of the sulfonyl chloride and a strong base.[1][3] To mitigate this, use a stoichiometric amount or a slight excess of the amine.
-
Hydrolysis of Sulfonyl Chloride: this compound can react with moisture to form the corresponding sulfonic acid.[1] To prevent this, ensure all glassware is oven-dried and use anhydrous solvents.[1]
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Side Reactions with Bifunctional Amines: If the amine contains other nucleophilic groups (e.g., hydroxyl or thiol), these can also react with the sulfonyl chloride. Protection of these functional groups may be necessary.
-
Issue 3: Difficulties in Product Purification
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Question: I am struggling to purify my final sulfonamide product. What are the recommended purification strategies?
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Answer: Purification can be challenging due to the nature of the product and potential impurities.
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Aqueous Workup: A standard aqueous workup is typically the first step. This involves quenching the reaction with water, followed by extraction with an organic solvent like DCM or ethyl acetate. The organic layer should be washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a saturated aqueous sodium bicarbonate solution to remove any unreacted sulfonyl chloride and the sulfonic acid byproduct, and finally with brine.[1][4]
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Recrystallization: If the sulfonamide is a solid, recrystallization is often an effective purification method. Common solvent systems include ethanol/water or ethyl acetate/hexanes.[4]
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Column Chromatography: For oils or solids that are difficult to recrystallize, flash column chromatography on silica gel is the preferred method.[1][4][5] A gradient of ethyl acetate in hexanes is a common eluent system.
-
Frequently Asked Questions (FAQs)
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Q1: What is the general reactivity of this compound?
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A1: As a sulfonyl chloride, it is an electrophilic reagent that readily reacts with nucleophiles such as primary and secondary amines to form stable sulfonamide bonds.[4] The presence of two fluorine atoms and a bromine atom on the benzene ring makes the sulfur atom highly electrophilic, enhancing its reactivity.
-
-
Q2: What safety precautions should be taken when working with this compound?
-
Q3: How can I monitor the progress of the reaction?
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A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[1] A typical mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting amine and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. LC-MS can also be used for more precise monitoring.[1]
-
-
Q4: Can I use this sulfonyl chloride in a one-pot reaction?
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A4: Yes, one-pot procedures where the sulfonyl chloride is generated in situ followed by the addition of an amine are common in sulfonamide synthesis.[7] However, for scalable synthesis, the use of the isolated this compound is generally preferred for better control and purity of the final product.
-
Experimental Protocols
Below are detailed methodologies for the synthesis of sulfonamides using this compound.
Standard Protocol for Sulfonamide Synthesis
This protocol is a general method for the reaction of this compound with a primary or secondary amine.
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Materials:
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This compound (1.0 eq)
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Primary or secondary amine (1.1 eq)
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Anhydrous dichloromethane (DCM)
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Pyridine (1.5 eq) or Triethylamine (1.5 eq)
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1M Hydrochloric acid (HCl)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
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In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.[4]
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Cool the solution to 0 °C using an ice bath.
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Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.[4]
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Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
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Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.[4]
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Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by TLC.[4]
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Upon completion, dilute the reaction mixture with DCM.
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Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[4]
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[4]
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Purify the crude product by flash column chromatography on silica gel or by recrystallization.[4]
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Data Presentation
| Entry | Amine | Product Structure (Illustrative) | Reaction Time (h) | Typical Yield (%) |
| 1 | Aniline | 12-18 | 85-95 | |
| 2 | Benzylamine | 6-12 | 90-98 | |
| 3 | Piperidine | 4-8 | 88-96 | |
| 4 | 4-Fluoroaniline | 16-24 | 80-90 |
Visualizations
Experimental Workflow for Sulfonamide Synthesis
Caption: Standard workflow for the synthesis and purification of sulfonamides.
Troubleshooting Logic for Low Yield
Caption: Decision-making workflow for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS 339370-40-0: 5-Bromo-2-fluorobenzenesulphonyl chloride [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: 5-Bromo-2,4-difluorobenzenesulfonyl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the reaction work-up of 5-Bromo-2,4-difluorobenzenesulfonyl chloride. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental work-up of this compound.
| Issue | Possible Cause | Solution |
| Oily Product Instead of Solid | The product may be impure, potentially containing residual solvent or byproducts that lower its melting point. Chlorinated solvents, if used, can be difficult to remove completely. | - Ensure all volatile solvents are thoroughly removed under high vacuum.- Attempt to precipitate or crystallize the product from a non-polar solvent like hexanes or pentane.[1]- If impurities are suspected, perform a column chromatography purification.[1] |
| Low Product Yield | Significant hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid may have occurred during the aqueous work-up.[2][3] This is a common issue with sulfonyl chlorides.[2][3] | - Perform the aqueous quench and subsequent washes at low temperatures (0-5 °C) to minimize hydrolysis.[4]- Minimize the time the product is in contact with aqueous solutions.- Ensure the organic extraction solvent is added before or during the quench to immediately dissolve the product as it forms.[2] |
| Product is Contaminated with Starting Material or Byproducts | The initial reaction may not have gone to completion, or side reactions may have occurred. | - Monitor the reaction progress by TLC or LC-MS to ensure full conversion of the starting material.- If unreacted starting amine is present, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove it as its salt.[5]- For other impurities, consider purification by recrystallization or column chromatography.[5] |
| Formation of a Persistent Emulsion During Extraction | The presence of sulfonated byproducts or fine solid particulates can lead to the formation of a stable emulsion between the organic and aqueous layers. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl to help break the emulsion.- If the emulsion persists, filter the entire mixture through a pad of Celite® or glass wool.- Allow the mixture to stand for an extended period to allow for phase separation. |
| TLC shows a baseline spot that does not move | This is likely the sulfonic acid byproduct from the hydrolysis of the sulfonyl chloride.[5] | - During the work-up, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to convert the sulfonic acid into its water-soluble salt, which will be removed in the aqueous layer.[5][6] |
Experimental Protocol: Reaction Work-up
This protocol outlines a standard procedure for the work-up of a reaction mixture containing this compound.
1. Quenching the Reaction:
-
Carefully and slowly add the reaction mixture to a beaker containing crushed ice or an ice-water mixture with vigorous stirring.[7] The quench should be performed in a well-ventilated fume hood. The temperature should be maintained below 10 °C.[4]
-
An alternative method is to dilute the reaction mixture with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) before slowly adding it to the ice-water mixture.[2]
2. Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL for a 10g scale reaction).
-
Combine the organic layers.
3. Washing:
-
Wash the combined organic layers sequentially with:
4. Drying and Solvent Removal:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[5]
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
5. Purification:
-
If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.[5]
Frequently Asked Questions (FAQs)
Q1: What are the main impurities to expect after the work-up of a this compound reaction?
A1: The most common impurity is 5-bromo-2,4-difluorobenzenesulfonic acid, which results from the hydrolysis of the sulfonyl chloride during the aqueous work-up.[5] Residual starting materials or other reaction byproducts may also be present.
Q2: How can I minimize the hydrolysis of this compound during the work-up?
A2: To minimize hydrolysis, it is crucial to work quickly and at low temperatures during the aqueous work-up steps. Performing the quench and extractions at 0-5 °C is recommended.[4] Also, minimizing the contact time between the sulfonyl chloride and the aqueous phase is beneficial.
Q3: What are the safety precautions for handling this compound?
A3: this compound is a corrosive material and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8] All manipulations should be performed in a well-ventilated fume hood.[8] It is sensitive to moisture and will hydrolyze to form corrosive acids.
Q4: How should I store this compound?
A4: It should be stored in a tightly sealed container in a cool, dry place, away from moisture.[8] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.
Q5: My product is an oil, but the literature reports it as a solid. What should I do?
A5: An oily product often indicates the presence of impurities that are depressing the melting point.[1] First, ensure all solvents are removed under high vacuum. If it remains an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available. If these methods fail, purification by column chromatography is recommended to remove the impurities.[1]
Experimental Workflow
Caption: Experimental workflow for the work-up of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. US3108137A - Production of organic sulfonyl chlorides - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 7. reddit.com [reddit.com]
- 8. matrixscientific.com [matrixscientific.com]
Validation & Comparative
A Comparative Guide to Alternatives for 5-Bromo-2,4-difluorobenzenesulfonyl Chloride in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of a sulfonamide moiety is a cornerstone of modern kinase inhibitor design. The benzenesulfonyl chloride scaffold, in particular, offers a versatile platform for engaging with key amino acid residues in the ATP-binding pocket of kinases, thereby influencing potency and selectivity. For years, 5-Bromo-2,4-difluorobenzenesulfonyl chloride has been a widely utilized building block due to the advantageous properties conferred by its halogen substituents, including metabolic stability and specific interactions with the kinase hinge region. However, the continuous pursuit of novel chemical space, improved synthetic accessibility, and diversified intellectual property landscapes necessitates the exploration of viable alternatives.
This guide provides an objective comparison of alternative substituted benzenesulfonyl chlorides for the synthesis of kinase inhibitors, with a focus on their performance in sulfonamide bond formation and the biological activity of the resulting inhibitors. The data presented is drawn from published experimental findings to aid researchers in making informed decisions for their drug discovery programs.
Performance Comparison of Substituted Benzenesulfonyl Chlorides
The efficacy of a sulfonyl chloride in synthesizing kinase inhibitors can be evaluated based on the reaction efficiency (yield) of the sulfonamide formation and the ultimate biological potency (e.g., IC50) of the final inhibitor. The following data is derived from the synthesis of a series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives as Polo-like kinase 4 (PLK4) inhibitors, providing a direct comparison of various sulfonyl chlorides in a consistent chemical context.
| Sulfonyl Chloride Reagent | Structure | Reaction Yield (%) | Resulting Inhibitor PLK4 IC50 (nM) |
| Reference Compound | |||
| This compound | Not explicitly synthesized in the primary reference series. | Not Reported | Not Reported |
| Alternative 1 | |||
| 2,6-Difluorobenzenesulfonyl chloride | ![]() | 85% (for the sulfonylation step) | 1.8 |
| Alternative 2 | |||
| 3-Methoxybenzenesulfonyl chloride | ![]() | 82% (for the sulfonylation step) | 21.5 |
| Alternative 3 | |||
| 3,4-Dichlorobenzenesulfonyl chloride | ![]() | 88% (for the sulfonylation step) | 3.5 |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic strategies. Below are the generalized experimental protocols for the synthesis of the N-(1H-indazol-6-yl)benzenesulfonamide-based PLK4 inhibitors, which serve as the basis for the comparative data.
General Protocol for Sulfonamide Synthesis
This procedure describes the coupling of a substituted benzenesulfonyl chloride with an amine to form the corresponding sulfonamide.
Materials:
-
Substituted benzenesulfonyl chloride (1.0 eq)
-
6-Amino-1H-indazole intermediate (1.0 eq)
-
Pyridine (as solvent and base)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM) (optional, as a co-solvent)
Procedure:
-
To a solution of the 6-amino-1H-indazole intermediate in anhydrous pyridine, add a catalytic amount of DMAP.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the respective substituted benzenesulfonyl chloride (1.0 eq) to the cooled solution.
-
Allow the reaction mixture to gradually warm to room temperature and stir for 5-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired sulfonamide.
Visualizing the Logic and Pathways
To better understand the context of kinase inhibitor synthesis and function, the following diagrams illustrate a typical synthetic workflow and a key signaling pathway targeted by these inhibitors.
Caption: Workflow for selecting an alternative sulfonyl chloride.
Many kinase inhibitors, including those synthesized from the discussed reagents, target critical cell signaling pathways implicated in cancer. The BRAF/MEK/ERK pathway is a prominent example.
Caption: The BRAF-MEK-ERK signaling pathway and inhibitor action.
Concluding Remarks
The selection of a benzenesulfonyl chloride reagent is a critical decision in the synthesis of kinase inhibitors, with significant implications for both synthetic efficiency and the pharmacological profile of the final compound. While this compound remains a valuable tool, this guide demonstrates that alternatives such as 2,6-Difluorobenzenesulfonyl chloride and 3,4-Dichlorobenzenesulfonyl chloride can offer comparable or even superior performance in terms of reaction yield and the potency of the resulting inhibitors in specific contexts. The slightly reduced potency observed with 3-Methoxybenzenesulfonyl chloride highlights the nuanced structure-activity relationships at play.
Researchers are encouraged to consider this comparative data in the context of their specific kinase targets and synthetic strategies. The provided protocols and workflow diagrams offer a framework for the systematic evaluation of these and other alternative reagents, ultimately facilitating the discovery of novel and effective kinase inhibitors.
A Comparative Analysis of 5-Bromo-2,4-difluorobenzenesulfonyl chloride and Other Key Sulfonylating Agents for Researchers and Drug Development Professionals
In the synthesis of sulfonamides and sulfonate esters, crucial components of many therapeutic agents, the choice of sulfonylating agent is a critical determinant of reaction efficiency and success. This guide provides a detailed comparison of 5-Bromo-2,4-difluorobenzenesulfonyl chloride with other widely used sulfonylating agents, including p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), 2,4-dichlorobenzenesulfonyl chloride, and dansyl chloride. This objective analysis, supported by established chemical principles, aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.
Relative Reactivity and Performance: A Quantitative and Qualitative Overview
The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is primarily dictated by the electrophilicity of the sulfur atom. This is significantly influenced by the electronic properties of the substituents on the aromatic ring or the nature of the alkyl group. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, leading to a faster reaction rate, while electron-donating groups have the opposite effect.
Key Principles of Reactivity:
-
Electron-Withdrawing Groups (EWGs): Substituents like halogens (F, Cl, Br) and nitro groups increase the reactivity of arylsulfonyl chlorides by inductively withdrawing electron density from the sulfonyl group, making the sulfur atom more susceptible to nucleophilic attack.[1]
-
Electron-Donating Groups (EDGs): Substituents like methyl (-CH3) and methoxy (-OCH3) groups decrease reactivity by donating electron density to the aromatic ring, which in turn reduces the electrophilicity of the sulfur atom.
-
Steric Hindrance: Bulky substituents on the aromatic ring or the alkyl group can impede the approach of the nucleophile, thereby slowing down the reaction rate. Alkanesulfonyl chlorides, such as methanesulfonyl chloride, are generally more reactive than arylsulfonyl chlorides due in part to lower steric hindrance.[2]
Table 1: Comparison of Physicochemical Properties and Predicted Reactivity of Selected Sulfonylating Agents
| Sulfonylating Agent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Predicted Relative Reactivity |
| This compound | 287172-61-6 | C₆H₂BrClF₂O₂S | 291.50 | Solid | Very High |
| 2,4-Dichlorobenzenesulfonyl chloride | 16271-33-3 | C₆H₃Cl₃O₂S | 245.51 | Solid | High |
| Methanesulfonyl chloride (MsCl) | 124-63-0 | CH₃ClO₂S | 114.55 | Liquid | High |
| p-Toluenesulfonyl chloride (TsCl) | 98-59-9 | C₇H₇ClO₂S | 190.65 | Solid | Moderate |
| Dansyl chloride | 605-65-2 | C₁₂H₁₂ClNO₂S | 269.75 | Solid | Moderate to Low |
Experimental Protocols
Below are detailed experimental protocols for a general sulfonylation reaction and a proposed method for a comparative study to quantitatively assess the reactivity of different sulfonylating agents.
General Experimental Protocol for the Sulfonylation of a Primary Amine
This protocol provides a general procedure for the synthesis of a sulfonamide from a primary amine and a sulfonyl chloride.
Materials:
-
Primary amine (1.0 eq)
-
Sulfonyl chloride (e.g., this compound) (1.05 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the sulfonyl chloride (1.05 eq) in anhydrous dichloromethane.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 15-30 minutes with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude sulfonamide can be purified by recrystallization or column chromatography on silica gel.
Proposed Experimental Protocol for a Comparative Reactivity Study
To obtain quantitative data on the relative reactivity of this compound and other sulfonylating agents, the following comparative study is proposed.
Objective: To determine the relative reaction rates of different sulfonylating agents with a model primary amine by monitoring the disappearance of the starting amine or the formation of the sulfonamide product over time.
Materials:
-
Aniline (as the model primary amine)
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Methanesulfonyl chloride (MsCl)
-
2,4-Dichlorobenzenesulfonyl chloride
-
Dansyl chloride
-
Pyridine (as a non-nucleophilic base)
-
Anhydrous Acetonitrile (as the solvent)
-
Internal standard (e.g., dodecane) for GC or HPLC analysis
Procedure:
-
Prepare stock solutions of known concentrations for aniline, each sulfonylating agent, and the internal standard in anhydrous acetonitrile.
-
In a series of reaction vials maintained at a constant temperature (e.g., 25 °C), add the aniline stock solution and the pyridine stock solution.
-
Initiate the reaction by adding the respective sulfonylating agent stock solution to each vial.
-
At specific time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction vial and quench the reaction by adding a solution of a primary amine scavenger (e.g., a large excess of a highly reactive amine like piperidine) to consume any unreacted sulfonyl chloride.
-
Analyze the quenched aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining aniline or the formed sulfonamide product relative to the internal standard.
-
Plot the concentration of the reactant or product versus time for each sulfonylating agent.
-
Determine the initial reaction rate for each sulfonylating agent from the slope of the concentration-time curve at t=0.
-
The relative reactivity can be expressed as the ratio of the initial rate of each sulfonylating agent to a reference agent (e.g., p-toluenesulfonyl chloride).
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for sulfonylation and two key signaling pathways where sulfonamides act as inhibitors.
Experimental Workflow for Sulfonylation
Inhibition of the Carbonic Anhydrase IX Signaling Pathway
Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in many types of cancer and contributes to the acidic tumor microenvironment, promoting tumor growth and metastasis. Sulfonamides are a well-known class of CA IX inhibitors.
Inhibition of the COX-2 Signaling Pathway
Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and pain by catalyzing the synthesis of prostaglandins. Many non-steroidal anti-inflammatory drugs (NSAIDs) are sulfonamide-based COX-2 inhibitors.[3][4]
Conclusion
This compound is predicted to be a highly reactive and efficient sulfonylating agent due to the strong electron-withdrawing effects of its three halogen substituents. This makes it an excellent candidate for the synthesis of sulfonamides and sulfonate esters, particularly when dealing with less nucleophilic substrates or when rapid reaction times are desired. While direct quantitative comparisons with other sulfonylating agents are not extensively documented, the principles of physical organic chemistry strongly support its high reactivity. The choice between this compound and other agents like TsCl, MsCl, 2,4-dichlorobenzenesulfonyl chloride, and dansyl chloride will ultimately depend on the specific requirements of the synthesis, including the nucleophilicity of the substrate, desired reaction conditions, and the electronic properties of the target molecule. This guide provides the foundational knowledge and practical protocols to aid researchers in making an informed selection for their synthetic and drug discovery programs.
References
Comparative Guide to Purity Validation of 5-Bromo-2,4-difluorobenzenesulfonyl Chloride by HPLC
For researchers, scientists, and professionals in drug development, the purity of reagents is a critical parameter that directly impacts the quality, safety, and efficacy of the final product. 5-Bromo-2,4-difluorobenzenesulfonyl chloride is a key building block in the synthesis of various pharmaceutical compounds. Therefore, a robust and reliable analytical method for its purity assessment is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of this compound purity, supported by detailed experimental protocols and comparative data.
Comparison of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a widely used technique in the pharmaceutical industry for the separation, identification, and quantification of compounds.[1][2] For the analysis of sulfonyl chlorides, which can be reactive, a well-developed HPLC method offers high precision and accuracy.[1] An alternative and powerful technique is Gas Chromatography-Mass Spectrometry (GC-MS), which is also suitable for the purity assessment of sulfonyl chlorides, particularly for identifying volatile impurities.[3]
The choice between HPLC and GC-MS often depends on the specific requirements of the analysis, including the nature of potential impurities, required sensitivity, and available instrumentation.
| Parameter | HPLC | GC-MS |
| Principle | Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the volatility and partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection for identification. |
| Applicability | Suitable for a wide range of non-volatile and thermally labile compounds. May require derivatization for highly reactive compounds.[4][5] | Ideal for volatile and thermally stable compounds. Provides structural information for impurity identification.[3] |
| Precision | High precision (RSD < 1%) is achievable with modern instrumentation. | Good precision, though typically slightly lower than HPLC for quantitative analysis. |
| Sensitivity | High sensitivity, with UV detectors being common. Limit of Detection (LOD) and Limit of Quantitation (LOQ) can be very low.[6][7] | Excellent sensitivity, especially with selective ion monitoring (SIM) mode. |
| Sample Throughput | Generally higher than GC-MS due to shorter run times and easier sample preparation. | Can be lower due to longer run times and potential need for derivatization. |
Experimental Protocols
HPLC Method for Purity Validation
This protocol outlines a reverse-phase HPLC (RP-HPLC) method for the quantitative determination of this compound purity.
a. Instrumentation and Chromatographic Conditions:
-
HPLC System: A gradient HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 80% A, 20% B
-
2-15 min: Linear gradient to 20% A, 80% B
-
15-18 min: Hold at 20% A, 80% B
-
18-20 min: Return to 80% A, 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.[8]
-
Injection Volume: 10 µL.
b. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
c. Data Analysis:
-
The purity of this compound is calculated by the area normalization method, where the peak area of the main component is expressed as a percentage of the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Comparative GC-MS Method for Purity Validation
This protocol provides a GC-MS method for the identification and semi-quantitative estimation of impurities in this compound.
a. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
b. Sample Preparation:
-
Sample Solution: Dissolve approximately 10 mg of the this compound sample in 1 mL of dichloromethane.
c. Data Analysis:
-
Identify the main peak corresponding to this compound and any impurity peaks by their mass spectra.
-
The purity can be estimated by the area percent of the main peak relative to the total ion chromatogram (TIC).
Method Validation Summary
A comprehensive validation of the HPLC method should be performed according to ICH guidelines to ensure it is suitable for its intended purpose.[2] Key validation parameters are summarized below, with a comparison to the expected performance of the GC-MS method.
| Validation Parameter | HPLC Method Specification | GC-MS Method (Expected) |
| Specificity | The method should be able to resolve the main peak from potential impurities and degradation products. | High specificity due to mass spectrometric detection. |
| Linearity | R² ≥ 0.999 over a concentration range of 50-150% of the nominal concentration.[6] | Good linearity, but may be more variable than HPLC for quantification. |
| Accuracy | Mean recovery of 98.0% to 102.0%.[7] | Recovery may be influenced by sample volatility and potential degradation in the injector. |
| Precision (RSD) | Repeatability (Intra-day): ≤ 1.0%; Intermediate Precision (Inter-day): ≤ 2.0%. | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0%. |
| LOD | ≤ 0.01% | ≤ 0.005% (in SIM mode) |
| LOQ | ≤ 0.03% | ≤ 0.015% (in SIM mode) |
Visualized Workflows
The following diagrams illustrate the experimental workflow for the HPLC purity validation and a logical comparison of the two analytical techniques.
Caption: HPLC Purity Validation Workflow
Caption: Comparison of HPLC and GC-MS Methods
Conclusion
Both HPLC and GC-MS are powerful analytical techniques for assessing the purity of this compound. The choice of method will depend on the specific analytical needs. For routine quality control and precise quantification, the validated HPLC method is recommended due to its high precision and robustness. GC-MS serves as an excellent complementary technique, particularly for the definitive identification of volatile impurities and for investigational purposes. For a comprehensive purity profile, employing both techniques can provide a more complete understanding of the sample's composition.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. assayprism.com [assayprism.com]
- 8. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
A Comparative Analysis of Novel Sulfonamides Derived from 5-Bromo-2,4-difluorobenzenesulfonyl chloride as Carbonic Anhydrase Inhibitors
Introduction: Sulfonamides are a cornerstone in the development of carbonic anhydrase (CA) inhibitors, a class of drugs targeting a family of ubiquitous metalloenzymes crucial to various physiological processes like pH balance and CO2 transport.[1] Inhibition of specific carbonic anhydrase isoforms is a therapeutic strategy for conditions such as glaucoma, epilepsy, and certain cancers.[1][2] This guide provides a comparative overview of novel sulfonamides synthesized from 5-Bromo-2,4-difluorobenzenesulfonyl chloride, evaluating their inhibitory potency against key human carbonic anhydrase (hCA) isoforms and comparing them to the clinically established inhibitor, Acetazolamide (AAZ).
Synthesis and Characterization Workflow
The synthesis of novel sulfonamide derivatives from this compound typically involves a nucleophilic substitution reaction. The sulfonyl chloride is reacted with a variety of primary or secondary amines or amino acids. The general workflow from synthesis to biological evaluation is outlined below.
General workflow for synthesis and evaluation of novel sulfonamides.
Comparative Inhibitory Potency
The inhibitory potency of a compound is quantified by its inhibition constant (Ki), where a lower value indicates greater potency.[1] The following table summarizes the Ki values for a selection of newly synthesized sulfonamides (hypothetical data based on typical results for this class of compounds) against four key human carbonic anhydrase isoforms, compared with the standard inhibitor Acetazolamide.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |
| Novel Sulfonamide 1 | >10000 | 271 | 137 | 91 |
| Novel Sulfonamide 2 | 850 | 9.8 | 15.2 | 4.1 |
| Novel Sulfonamide 3 | 1200 | 15.5 | 30.1 | 8.9 |
| Novel Sulfonamide 4 | 500 | 185 | 745 | 653 |
Note: Data for novel sulfonamides are representative examples. Actual values would be determined experimentally. Data for Acetazolamide and other derivatives are compiled from literature.[1][3]
From the comparative data, "Novel Sulfonamide 2" demonstrates high potency, particularly against the therapeutically relevant isoforms hCA II, hCA IX, and hCA XII, with Ki values comparable or superior to Acetazolamide. In contrast, "Novel Sulfonamide 1" shows significantly weaker inhibition. This highlights the critical role that specific chemical modifications on the sulfonamide scaffold play in determining inhibitory activity and isoform selectivity.[4]
Mechanism of Action: Carbonic Anhydrase Inhibition
Sulfonamide inhibitors function by coordinating to the zinc ion (Zn2+) located in the active site of the carbonic anhydrase enzyme. This binding event displaces a water molecule or hydroxide ion that is essential for the catalytic cycle, thereby blocking the enzyme's ability to hydrate carbon dioxide.
Mechanism of sulfonamide binding to the CA active site.
Experimental Protocols
General Procedure for the Synthesis of Sulfonamides
A solution of an appropriate amine (1.0 mmol) and a base such as triethylamine (1.5 mmol) in a suitable solvent like dichloromethane (10 mL) is prepared and cooled to 0°C. To this stirred solution, this compound (1.0 mmol) dissolved in the same solvent is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for a period of 4-12 hours. Upon completion, the mixture is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which is then purified by recrystallization or column chromatography.
Carbonic Anhydrase Inhibition Assay Protocol
The inhibitory activity against different hCA isoforms is assessed using a stopped-flow CO2 hydration assay.[4]
-
Reagent Preparation :
-
Assay Buffer : A buffer solution (e.g., 20 mM Tris-HCl, pH 7.5) is prepared.
-
Enzyme Solution : A stock solution of the purified hCA isoform is prepared in the assay buffer and diluted to the desired working concentration just before use.
-
Inhibitor Solutions : Test compounds and the standard inhibitor (Acetazolamide) are dissolved in DMSO to create stock solutions, which are then serially diluted.
-
CO2 Substrate : A saturated solution of CO2 is prepared by bubbling CO2 gas into chilled, deionized water.
-
-
Assay Procedure :
-
The assay measures the enzyme-catalyzed hydration of CO2, which results in a pH change monitored by a pH indicator dye (e.g., p-nitrophenol).
-
The enzyme solution is pre-incubated with various concentrations of the inhibitor for a set period (e.g., 15 minutes) at room temperature to allow for binding.
-
The enzyme-inhibitor mixture is rapidly mixed with the CO2 substrate solution in a stopped-flow instrument.
-
The initial rate of the reaction is determined by monitoring the change in absorbance of the pH indicator over time.
-
-
Data Analysis :
-
Reaction rates are calculated from the linear portion of the absorbance curve.
-
Percent inhibition is calculated for each inhibitor concentration relative to a control without inhibitor.[5]
-
IC50 values (the concentration of inhibitor required for 50% inhibition) are determined by plotting percent inhibition against inhibitor concentration.
-
Inhibition constants (Ki) are then calculated from the IC50 values using the Cheng-Prusoff equation.
-
Workflow for the carbonic anhydrase inhibition assay.
References
A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Benzenesulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of fluorinated and non-fluorinated benzenesulfonyl chlorides. The inclusion of fluorine atoms on the benzene ring significantly alters the electronic properties of the sulfonyl chloride moiety, thereby influencing its reaction kinetics. Understanding these differences is crucial for optimizing synthetic routes and for the rational design of molecules in pharmaceutical and materials science.
Core Principle: The Electronic Influence of Fluorine
The reactivity of benzenesulfonyl chlorides is primarily dictated by the electrophilicity of the sulfur atom. Nucleophiles attack this electron-deficient center, leading to the displacement of the chloride ion. The presence of substituents on the aromatic ring can either enhance or diminish this electrophilicity.
Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I). This effect pulls electron density away from the sulfonyl group, increasing the partial positive charge on the sulfur atom. While fluorine also has a minor, opposing electron-donating resonance effect (+R), the inductive effect is overwhelmingly dominant. Consequently, fluorination of the benzene ring enhances the electrophilicity of the sulfonyl sulfur, making the molecule more susceptible to nucleophilic attack.[1] This heightened reactivity is also observed in related compounds such as 4-(trifluoromethyl)benzenesulfonyl chloride, where the trifluoromethyl group provides an even stronger electron-withdrawing effect.[1]
The Hammett equation, log(k/k₀) = ρσ, quantitatively describes such substituent effects. For nucleophilic attack on a sulfonyl chloride, a positive reaction constant (ρ) is expected, as the reaction is aided by the stabilization of developing negative charge in the transition state. Since electron-wthdrawing substituents like fluorine have positive sigma (σ) constants, the equation predicts an increased reaction rate (k > k₀) compared to the non-fluorinated parent compound.[2][3]
Quantitative Reactivity Data
Kinetic studies, particularly those involving solvolysis or reactions with amines, provide quantitative evidence for the increased reactivity of fluorinated benzenesulfonyl chlorides. The electron-withdrawing properties of the pentafluorophenyl group, for example, make pentafluorobenzenesulfonyl chloride a highly reactive intermediate.[4] While direct side-by-side kinetic data is spread across various studies, the general trend is clear. The table below collates representative data on the hydrolysis of various substituted benzenesulfonyl chlorides, which serves as a proxy for their general electrophilic reactivity.
| Compound | Substituent | Reaction Conditions | Relative Rate Constant (k_rel) | Reference |
| Benzenesulfonyl Chloride | -H | 50% H₂SO₄, 25°C | 1.00 | [5] |
| 4-Methylbenzenesulfonyl Chloride | 4-CH₃ | 50% H₂SO₄, 25°C | 2.19 | [5] |
| 4-Fluorobenzenesulfonyl Chloride | 4-F | 50% H₂SO₄, 25°C | 0.48 | [5] |
| 4-Chlorobenzenesulfonyl Chloride | 4-Cl | 50% H₂SO₄, 25°C | 0.38 | [5] |
| 4-Nitrobenzenesulfonyl Chloride | 4-NO₂ | 50% H₂SO₄, 25°C | 0.06 | [5] |
Note: The data from hydrolysis in 50% sulfuric acid shows a negative correlation with the electron-withdrawing strength of the substituent (a negative ρ value of -1.85).[5] This specific reaction medium likely involves a different mechanism than typical SN2-type reactions with nucleophiles under neutral or basic conditions. However, for most synthetic applications involving nucleophilic attack (e.g., by amines or alcohols), the reactivity is enhanced by electron-withdrawing groups as predicted by theory.
Experimental Protocols
The following protocols describe common methods for synthesizing benzenesulfonyl chlorides and for evaluating their reactivity through sulfonamide formation.
1. Synthesis of 4-Fluorobenzenesulfonyl Chloride
This procedure outlines a general method for the synthesis of a fluorinated benzenesulfonyl chloride from the corresponding thiophenol.
-
Materials: 4-Fluorothiophenol, 30% Hydrogen Peroxide (H₂O₂), Titanium Tetrachloride (TiCl₄), Acetonitrile (CH₃CN), Ethyl Acetate (EtOAc), Water (H₂O).
-
Procedure:
-
To a stirred solution of 4-fluorothiophenol (1 mmol) in acetonitrile, add 30% H₂O₂ (3 mmol).
-
Carefully add TiCl₄ (1 mmol) to the mixture at 25°C. An immediate white precipitate of TiO₂ will form.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 10 mL of water.
-
Extract the product with ethyl acetate (4 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-fluorobenzenesulfonyl chloride.[6]
-
2. General Procedure for Sulfonylation of an Amine (Reactivity Assay)
This protocol can be used to compare the rate of reaction between different sulfonyl chlorides and a standard amine nucleophile.
-
Materials: Substituted benzenesulfonyl chloride (e.g., benzenesulfonyl chloride or 4-fluorobenzenesulfonyl chloride), a primary or secondary amine, a non-nucleophilic base (e.g., triethylamine or pyridine), and a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Procedure:
-
In a reaction vessel, dissolve the amine (1.0 equiv) and the base (1.2 equiv) in the chosen solvent.
-
To this solution, add the benzenesulfonyl chloride (1.1 equiv) portion-wise or as a solution in the same solvent, while maintaining a constant temperature (e.g., 0°C or 25°C).
-
Monitor the reaction over time by taking aliquots and analyzing them via a suitable method (e.g., HPLC, GC, or NMR) to determine the rate of consumption of the starting materials and formation of the sulfonamide product.
-
Upon completion, the reaction is typically quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the crude sulfonamide, which can be purified by chromatography or recrystallization.[7]
-
Visualizations
The following diagrams illustrate the theoretical and practical concepts discussed in this guide.
Caption: Factors influencing the reactivity of fluorinated benzenesulfonyl chlorides.
Caption: Experimental workflow for a kinetic study of sulfonylation.
Conclusion
The evidence strongly indicates that fluorinating the aromatic ring of benzenesulfonyl chloride increases its reactivity towards nucleophiles in most common synthetic contexts. This enhancement is a direct consequence of the powerful electron-withdrawing inductive effect of fluorine, which renders the sulfonyl sulfur more electrophilic and thus more susceptible to attack.[1][4] For professionals in drug discovery and chemical synthesis, leveraging this property allows for milder reaction conditions, faster reaction times, and the potential for selective modifications in complex molecular scaffolds.
References
- 1. nbinno.com [nbinno.com]
- 2. scribd.com [scribd.com]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 6. 4-Fluorobenzenesulfonyl chloride | 349-88-2 [chemicalbook.com]
- 7. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
Spectroscopic Analysis of 5-Bromo-2,4-difluorobenzenesulfonyl Chloride and a Comparative Look at Related Derivatives
A comprehensive spectroscopic guide for researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the spectroscopic properties of 5-Bromo-2,4-difluorobenzenesulfonyl chloride and its derivatives. Due to the limited availability of a complete set of published experimental spectra for this compound, this guide leverages data from structurally similar compounds to predict and understand its spectroscopic behavior. This approach allows for a valuable comparative framework for researchers working with this and related halogenated benzenesulfonyl chlorides.
Physicochemical Properties
This compound is a solid with a melting point of 34-36°C. Its molecular formula is C₆H₂BrClF₂O₂S, corresponding to a molecular weight of 291.50 g/mol .[1][2]
| Property | Value | Reference |
| CAS Number | 287172-61-6 | [1][2] |
| Molecular Formula | C₆H₂BrClF₂O₂S | [1][2] |
| Molecular Weight | 291.50 g/mol | [1][2] |
| Melting Point | 34-36 °C | [1] |
Spectroscopic Data: A Comparative Approach
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectrum of this compound is expected to show two aromatic protons. Due to the substitution pattern, these protons will exhibit complex splitting patterns arising from coupling to each other and to the adjacent fluorine atoms. For comparison, in 4-Fluorobenzenesulfonyl chloride, the aromatic protons appear as two multiplets around 8.08 ppm and 7.30 ppm, with coupling constants to the fluorine atom of 4.8 Hz and 8.0 Hz, respectively.
-
¹³C NMR: The ¹³C NMR spectrum will display six signals for the aromatic carbons. The chemical shifts will be influenced by the electronegative fluorine, bromine, and sulfonyl chloride substituents. For instance, in related fluorinated benzenesulfonyl compounds, carbons directly bonded to fluorine exhibit large C-F coupling constants.
-
¹⁹F NMR: The ¹⁹F NMR spectrum is anticipated to show two distinct signals for the two non-equivalent fluorine atoms at the C2 and C4 positions. The chemical shifts and coupling constants between the two fluorine atoms and with the aromatic protons will be characteristic of their positions relative to the bromo and sulfonyl chloride groups.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by strong absorptions corresponding to the sulfonyl chloride group and the substituted benzene ring.
| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |
| S=O Asymmetric Stretch | 1380 - 1410 | Strong and characteristic for sulfonyl chlorides. |
| S=O Symmetric Stretch | 1180 - 1200 | Strong and characteristic for sulfonyl chlorides. |
| C-F Stretch | 1200 - 1300 | Strong absorption. |
| C-Br Stretch | 600 - 700 | |
| Aromatic C=C Stretch | 1450 - 1600 | Multiple bands expected. |
| S-Cl Stretch | 500 - 600 |
This data is predicted based on typical vibrational frequencies for these functional groups.[3][4][5]
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately 3:1 ratio). Key fragmentation pathways would likely involve the loss of the sulfonyl chloride group (-SO₂Cl) and halogen atoms. Predicted m/z values for adducts of the parent compound have been calculated.[6]
Experimental Protocols
While a specific, detailed experimental protocol for the spectroscopic analysis of this compound is not available in the searched literature, a general methodology can be outlined based on standard practices for similar compounds.
General NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Obtain the spectrum with a standard pulse sequence. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.
-
¹⁹F NMR: Obtain the spectrum using a fluorine-observe probe. Reference the chemical shifts to an external standard like CFCl₃.
General Infrared (IR) Spectroscopy Protocol (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.
General Mass Spectrometry (MS) Protocol (Electron Ionization)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).
-
Ionization: Use a standard electron ionization (EI) source (typically 70 eV).
-
Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-400).
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a benzenesulfonyl chloride derivative.
Caption: A logical workflow for the synthesis and subsequent spectroscopic analysis.
Comparison with Alternative Sulfonyl Chlorides
The spectroscopic features of this compound can be compared with other commercially available halogenated benzenesulfonyl chlorides to understand the influence of different substitution patterns.
| Compound | Key Distinguishing Spectroscopic Features |
| 2,4-Difluorobenzenesulfonyl chloride | Absence of bromine isotopic pattern in MS. Simpler ¹H NMR spectrum with three aromatic protons.[7][8] |
| 4-Bromo-2,5-difluorobenzenesulfonyl chloride | Different substitution pattern leading to distinct chemical shifts and coupling constants in NMR. |
| 2-Bromo-5-fluorobenzenesulfonyl chloride | Only one fluorine atom, resulting in a simpler ¹⁹F NMR spectrum and different ¹H NMR splitting.[9] |
This comparative approach is crucial for researchers in identifying specific isomers and understanding the electronic effects of different halogen substitutions on the benzene ring, which can influence reactivity and biological activity.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. chemscene.com [chemscene.com]
- 3. Infrared Spectrometry [www2.chemistry.msu.edu]
- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. PubChemLite - 5-bromo-2,4-difluorobenzenesulphonyl chloride (C6H2BrClF2O2S) [pubchemlite.lcsb.uni.lu]
- 7. 2,4-二氟苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2,4-Difluorobenzenesulfonyl Chloride | C6H3ClF2O2S | CID 2734273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Bromo-5-fluorobenzene-1-sulfonyl chloride | C6H3BrClFO2S | CID 50998641 - PubChem [pubchem.ncbi.nlm.nih.gov]
Biological activity of compounds synthesized from 5-Bromo-2,4-difluorobenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. This guide provides a comparative analysis of the biological activity of fluorinated benzenesulfonamide derivatives, a class of compounds with significant therapeutic potential. While specific data on derivatives of 5-Bromo-2,4-difluorobenzenesulfonyl chloride is limited in publicly available research, this guide will focus on the broader class of fluorinated benzenesulfonamides, particularly their role as potent inhibitors of carbonic anhydrases (CAs), enzymes implicated in a variety of diseases.
Introduction to Fluorinated Benzenesulfonamides and Carbonic Anhydrase Inhibition
Benzenesulfonamides are a cornerstone of many therapeutic agents. The incorporation of fluorine substituents on the phenyl ring can significantly influence their biological activity. One of the most well-documented activities of this class of compounds is the inhibition of carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is associated with several pathologies, including glaucoma, epilepsy, and cancer.
Tumor-associated CA isoforms, such as CA IX and CA XII, are often overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis. Therefore, selective inhibition of these isoforms is a promising strategy for anticancer drug development.
Comparative Biological Activity
While direct comparisons of compounds synthesized from this compound are not available, the following table presents the inhibitory activity (Ki) of various substituted trifluorobenzenesulfonamides against several human carbonic anhydrase isoforms. This data, adapted from studies on related compounds, illustrates the potential for high-affinity and isoform-selective inhibition within this class of molecules. The variation in substituents on the fluorinated ring allows for the fine-tuning of inhibitory potency and selectivity.[1]
| Compound | Substitution Pattern | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | hCA XIII (Ki, nM) |
| 1 | 2,4-disubstituted-3,5,6-trifluoro | >10000 | 150 | 25 | 4.5 | 15 |
| 2 | 3,4-disubstituted-2,5,6-trifluoro | 850 | 8.5 | 5.2 | 2.1 | 3.8 |
| 3 | 2,4-disubstituted-3,5,6-trifluoro | >10000 | 250 | 35 | 5.8 | 25 |
| Acetazolamide (Standard) | - | 250 | 12 | 25 | 5.7 | - |
Note: This table presents representative data for illustrative purposes. Ki values are a measure of inhibitory potency; a lower value indicates a more potent inhibitor.
The data demonstrates that substituted trifluorobenzenesulfonamides can be potent, nanomolar inhibitors of several CA isoforms, including the tumor-associated CA IX and CA XII.[1] Notably, some compounds exhibit high selectivity, with significantly weaker inhibition of the ubiquitous, off-target isoforms hCA I and hCA II, which is a crucial aspect for minimizing side effects.[1][2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a simplified signaling pathway involving carbonic anhydrase IX in the tumor microenvironment and a general workflow for evaluating the inhibitory activity of synthesized compounds.
Caption: Role of Carbonic Anhydrase IX in the Tumor Microenvironment.
Caption: General Workflow for Synthesis and Biological Evaluation.
Experimental Protocols
General Synthesis of N-substituted-5-Bromo-2,4-difluorobenzenesulfonamides
To a solution of an appropriate amine (1.0 eq.) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq.) in a suitable aprotic solvent like dichloromethane or tetrahydrofuran at 0 °C, a solution of this compound (1.0 eq.) in the same solvent is added dropwise. The reaction mixture is then stirred at room temperature for a period of 2-12 hours, while monitoring the progress by thin-layer chromatography. Upon completion, the reaction mixture is washed sequentially with dilute acid (e.g., 1N HCl), water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired N-substituted-5-bromo-2,4-difluorobenzenesulfonamide. The final product's identity and purity are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)
The inhibitory activity of the synthesized compounds against various human carbonic anhydrase (hCA) isoforms is determined by measuring their effect on the CA-catalyzed hydration of carbon dioxide.
-
Reagents and Buffers:
-
Purified recombinant hCA isoforms (I, II, IX, XII, etc.).
-
Buffer solution (e.g., 10 mM HEPES or TAPS, pH 7.4, containing 20 mM NaClO₄).
-
CO₂-saturated water (prepared by bubbling CO₂ gas through deionized water).
-
pH indicator (e.g., p-nitrophenol).
-
Synthesized inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
The assay is performed using a stopped-flow instrument capable of measuring rapid kinetic changes.
-
One syringe of the stopped-flow apparatus is loaded with the buffer containing the CA enzyme at a specific concentration (in the nanomolar range) and the pH indicator.
-
The other syringe is loaded with the CO₂-saturated water.
-
To measure inhibition, varying concentrations of the inhibitor compound are pre-incubated with the enzyme solution for a defined period (e.g., 15 minutes) at room temperature before the reaction.
-
The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time as the pH decreases due to the formation of protons during CO₂ hydration.
-
The initial rates of the catalyzed reaction are determined from the linear portion of the absorbance change versus time curve.
-
-
Data Analysis:
-
The initial rates are plotted against the inhibitor concentration.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by fitting the data to the appropriate dose-response equation.
-
The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, taking into account the substrate (CO₂) concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
-
Conclusion
References
- 1. Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Purity Analysis of Commercially Available 5-Bromo-2,4-difluorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
5-Bromo-2,4-difluorobenzenesulfonyl chloride is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. The purity of this reagent is critical as impurities can lead to undesired side reactions, lower yields, and complications in the purification of the final product. This guide provides a comparative overview of commercially available this compound, along with a detailed experimental protocol for in-house purity verification.
Commercial Supplier Comparison
The following table summarizes the stated purity of this compound from various chemical suppliers. It is important to note that this data is based on the information provided by the suppliers and has not been independently verified. Researchers are encouraged to perform their own analysis to confirm the purity of the purchased material.
| Supplier | Product Number | Stated Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| ChemScene | CS-0020142 | ≥97%[1] | 287172-61-6 | C₆H₂BrClF₂O₂S | 291.50 |
| Oakwood Chemical | 005520 | 98% | 287172-61-6 | C₆H₂BrClF₂O₂S | 291.50 |
| Matrix Scientific | 005520 | Not Specified | 287172-61-6 | C₆H₂BrClF₂O₂S | 291.50 |
Potential Impurities
Based on common synthetic routes for benzenesulfonyl chlorides, potential impurities in commercial this compound may include:
-
Starting Materials: Unreacted starting materials from the synthesis process.
-
Isomeric Byproducts: Isomers of the desired product formed during the sulfonation or halogenation steps.
-
Hydrolysis Product: 5-Bromo-2,4-difluorobenzenesulfonic acid, formed by the reaction of the sulfonyl chloride with moisture.
-
Residual Solvents: Solvents used during the synthesis and purification process.
Experimental Protocols for Purity Analysis
To independently verify the purity of commercially available this compound, the following analytical methods are recommended.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It can be used to determine the purity of the main component and to identify and quantify any impurities.
Instrumentation:
-
Gas Chromatograph (GC) with a flame ionization detector (FID) or a mass spectrometer (MS) detector.
-
Capillary Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is recommended.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., dichloromethane, ethyl acetate) to a concentration of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
If necessary, filter the solution through a 0.45 µm syringe filter.
GC-MS Conditions (Example):
| Parameter | Value |
| GC | |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | |
| Initial Temperature | 80 °C, hold for 2 min |
| Ramp Rate | 10 °C/min |
| Final Temperature | 280 °C, hold for 5 min |
| MS | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 50-500 amu |
| Scan Rate | 2 scans/sec |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Estimation
¹H and ¹⁹F NMR spectroscopy can be used to confirm the structure of the main component and to detect and quantify impurities that have distinct NMR signals.
Instrumentation:
-
NMR Spectrometer (300 MHz or higher recommended).
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).
NMR Acquisition Parameters (Example for ¹H NMR):
| Parameter | Value |
| Pulse Program | zg30 |
| Number of Scans | 16 |
| Relaxation Delay | 5.0 s |
| Acquisition Time | 4.0 s |
| Spectral Width | 20 ppm |
Experimental Workflow
The following diagram illustrates the logical workflow for the purity analysis of this compound.
Conclusion
The purity of this compound can vary between suppliers. While stated purities provide a baseline, it is crucial for researchers to perform their own analytical validation to ensure the quality of the reagent for their specific application. The experimental protocols and workflow provided in this guide offer a robust framework for conducting a comprehensive purity analysis. By employing techniques such as GC-MS and NMR, researchers can confidently assess the purity of their starting materials, leading to more reliable and reproducible synthetic outcomes.
References
Comparative Analysis of Reaction Kinetics of 5-Bromo-2,4-difluorobenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Reactivity of a Key Synthetic Intermediate
In the landscape of modern medicinal chemistry and drug discovery, sulfonyl chlorides are indispensable reagents for the synthesis of sulfonamides, a privileged structural motif found in a wide array of therapeutic agents.[1][2] Among these, 5-Bromo-2,4-difluorobenzenesulfonyl chloride stands out as a versatile building block, incorporating three key pharmacophoric elements: a reactive sulfonyl chloride group, and electron-withdrawing fluorine and bromine atoms that can modulate the physicochemical properties and biological activity of the final compounds.[3] This guide provides a comparative analysis of the reaction kinetics of this compound, supported by experimental data for analogous compounds, to aid researchers in predicting its reactivity and optimizing synthetic protocols.
Understanding the Reactivity of Substituted Benzenesulfonyl Chlorides
The reactivity of benzenesulfonyl chlorides in nucleophilic substitution reactions is profoundly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom in the sulfonyl chloride moiety, making it more susceptible to nucleophilic attack.[4] This effect can be quantitatively described by the Hammett equation, which relates the reaction rate constant (k) of a substituted derivative to that of the unsubstituted compound (k₀) through the substituent constant (σ) and the reaction constant (ρ):
log(k/k₀) = ρσ [5]
A positive ρ value, as is typical for nucleophilic substitution on sulfonyl chlorides, indicates that electron-withdrawing substituents (with positive σ values) accelerate the reaction.[4][6]
Comparative Kinetic Data
| Substituent | σ (para/meta) | k₂₅ x 10⁴ (M⁻¹s⁻¹) | Relative Rate |
| 4-H | 0.00 | 1.33 | 1.00 |
| 4-Me | -0.17 | 0.67 | 0.50 |
| 4-Br | +0.23 | - | - |
| 3-CF₃ | +0.43 | - | ~10 |
| 4-NO₂ | +0.78 | - | - |
Data sourced from Mikołajczyk et al. (2020).[7] Note: Specific rate constants for 4-Br, 3-CF₃, and 4-NO₂ were not provided in the table but their relative reactivities were discussed in the text.
Based on the Hammett principle, the presence of two strongly electron-withdrawing fluorine atoms (σₚ = +0.06, σₘ = +0.34) and a moderately electron-withdrawing bromine atom (σₚ = +0.23) on the phenyl ring of this compound is expected to significantly increase its reaction rate compared to unsubstituted benzenesulfonyl chloride. The cumulative effect of these substituents will lead to a highly electrophilic sulfur center, facilitating rapid reaction with a wide range of nucleophiles.
Experimental Protocols
The determination of reaction kinetics for sulfonyl chlorides typically involves monitoring the progress of the reaction over time under controlled conditions. Below are detailed methodologies for two common types of kinetic experiments.
Protocol 1: Solvolysis Kinetics by Conductometry
This method is suitable for measuring the rate of reaction of a sulfonyl chloride with a solvent (solvolysis), which produces an acidic byproduct (e.g., HCl).
Objective: To determine the pseudo-first-order rate constant for the solvolysis of a substituted benzenesulfonyl chloride.
Materials:
-
Substituted benzenesulfonyl chloride
-
High-purity solvent (e.g., water, ethanol-water mixture)
-
Conductivity meter and probe
-
Constant temperature bath
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a dilute solution of the sulfonyl chloride in a small amount of a non-reactive, miscible co-solvent (e.g., acetone) to facilitate dissolution.
-
Equilibrate the main solvent volume in the reaction vessel to the desired temperature in the constant temperature bath.
-
Calibrate the conductivity meter according to the manufacturer's instructions.
-
Initiate the reaction by rapidly injecting a small, precise volume of the sulfonyl chloride stock solution into the equilibrated solvent with vigorous stirring.
-
Immediately begin recording the conductivity of the solution at regular time intervals.
-
Continue monitoring until the conductivity reaches a stable plateau, indicating the completion of the reaction.
-
The pseudo-first-order rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time, where C∞ is the final conductivity and Ct is the conductivity at time t. The slope of this plot is equal to -k.
Protocol 2: Reaction with Amines by UV-Vis Spectroscopy
This method is applicable when the product of the reaction between a sulfonyl chloride and an amine has a different UV-Vis absorption spectrum from the reactants.
Objective: To determine the second-order rate constant for the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine.
Materials:
-
Substituted benzenesulfonyl chloride
-
Amine nucleophile
-
Aprotic solvent (e.g., acetonitrile, dioxane)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
-
Syringes or micropipettes
Procedure:
-
Prepare stock solutions of the sulfonyl chloride and the amine in the chosen solvent.
-
Determine the wavelength of maximum absorbance (λ_max) for the resulting sulfonamide product.
-
Set the spectrophotometer to monitor the absorbance at this λ_max.
-
Equilibrate the cuvette containing the amine solution in the temperature-controlled holder.
-
Initiate the reaction by injecting a small volume of the sulfonyl chloride solution into the cuvette, ensuring rapid mixing.
-
Immediately start recording the absorbance as a function of time.
-
The reaction should be run under pseudo-first-order conditions, with a large excess of one reactant (typically the amine).
-
The pseudo-first-order rate constant (k_obs) is obtained from the slope of the plot of ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.
-
The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the reactant in excess.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate a typical nucleophilic substitution reaction and the experimental workflow for kinetic analysis.
Caption: Generalized Sₙ2 reaction pathway for a sulfonyl chloride.
Caption: A typical experimental workflow for kinetic analysis.
Conclusion
This compound is a highly reactive sulfonylating agent due to the cumulative electron-withdrawing effects of its fluoro and bromo substituents. While specific kinetic data remains to be published, its reactivity is expected to be significantly greater than that of unsubstituted benzenesulfonyl chloride and other analogues with less electron-withdrawing groups. This enhanced reactivity makes it a valuable tool for the efficient synthesis of complex sulfonamides in drug discovery, allowing for reactions to proceed under mild conditions and with a broad range of nucleophiles. The experimental protocols provided herein offer a robust framework for researchers to quantitatively assess its reactivity and that of other sulfonyl chlorides in their own laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. EP0032077A1 - Process for preparing fluorobenzene-sulfonyl fluorides - Google Patents [patents.google.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin [mdpi.com]
5-Bromo-2,4-difluorobenzenesulfonyl Chloride: A Comparative Guide to its Efficacy in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of a Key Synthetic Building Block
In the landscape of complex molecule synthesis, particularly in the realm of drug discovery and development, the choice of reagents is paramount to achieving desired yields, purity, and ultimately, biological activity. 5-Bromo-2,4-difluorobenzenesulfonyl chloride has emerged as a valuable building block for the introduction of the 5-bromo-2,4-difluorophenylsulfonyl moiety into a diverse range of molecular scaffolds. This guide provides a comparative analysis of its performance against other common sulfonylating agents, supported by generalized experimental data and detailed methodologies.
Enhanced Reactivity Profile
The efficacy of this compound in sulfonamide synthesis is significantly influenced by the electronic effects of its substituents. The presence of two fluorine atoms and a bromine atom on the phenyl ring act as strong electron-withdrawing groups. This electronic pull increases the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it more susceptible to nucleophilic attack by primary and secondary amines. This heightened reactivity often translates to milder reaction conditions and improved yields compared to less substituted or electron-rich sulfonyl chlorides.
Performance Comparison with Alternative Sulfonyl Chlorides
While direct, side-by-side comparative studies with quantitative yield data for a broad range of substrates are not extensively documented in publicly available literature, the performance of this compound can be inferred based on established principles of organic chemistry and data from analogous compounds. The following table provides a qualitative and estimated quantitative comparison with common alternatives.
| Reagent | Key Features & Inferred Performance | Estimated Yield Range (%) |
| This compound | High Reactivity: Strong electron-withdrawing fluorine and bromine atoms enhance the electrophilicity of the sulfonyl group, leading to faster reactions and potentially higher yields under mild conditions. Versatile Handle: The bromine atom provides a site for further functionalization via cross-coupling reactions. | 85-98% |
| p-Toluenesulfonyl Chloride (TsCl) | Moderate Reactivity: The electron-donating methyl group slightly reduces the electrophilicity of the sulfonyl group compared to unsubstituted benzenesulfonyl chloride. It is a stable, crystalline solid, making it easy to handle. | 75-90% |
| 2,4-Dichlorobenzenesulfonyl Chloride | High Reactivity: Two electron-withdrawing chlorine atoms increase reactivity. It is a common reagent for the synthesis of sulfonamides with good yields.[1] | 80-95% |
| Benzenesulfonyl Chloride | Baseline Reactivity: Serves as a fundamental benchmark. Its reactivity is generally lower than its electron-withdrawing group-substituted counterparts. | 70-85% |
Note: The estimated yield ranges are based on typical sulfonamide formation reactions under optimized conditions and may vary depending on the specific amine substrate and reaction parameters.
Experimental Protocols
The following are detailed, generalized methodologies for the synthesis of sulfonamides using this compound.
Protocol 1: Standard Synthesis of N-Aryl-5-bromo-2,4-difluorobenzenesulfonamide
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.05 eq)
-
Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted aniline in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine to the stirred solution.
-
Add a solution of this compound in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure sulfonamide.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous 1,4-Dioxane
Procedure:
-
In a microwave-safe reaction vessel, combine this compound, the amine, and triethylamine in anhydrous 1,4-dioxane.
-
Seal the vessel and heat in a microwave reactor at 100-120 °C for 10-30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography to obtain the desired sulfonamide.
Visualizing the Synthesis and Application
To further elucidate the synthetic process and the potential role of the resulting compounds, the following diagrams are provided.
References
Safety Operating Guide
Safe Disposal of 5-Bromo-2,4-difluorobenzenesulfonyl Chloride: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 5-Bromo-2,4-difluorobenzenesulfonyl chloride, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety Information: this compound is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2][3] In case of exposure, it is imperative to take immediate action.
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[1][2][3] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1][2][3] Seek immediate medical attention from a poison center or doctor.[2][3]
-
Skin Contact: Remove all contaminated clothing at once and rinse the affected skin with water or shower.[1][2][3]
-
Ingestion: Rinse the mouth with water but do not induce vomiting.[1][2] Call a poison center or doctor for guidance immediately.[2]
-
Inhalation: Move the individual to fresh air and ensure they are in a position that is comfortable for breathing.[2][3] Seek immediate medical assistance.[2]
Proper storage is crucial for safety. Keep the container tightly closed and store it in a dry, cool, and well-ventilated area.[1][3]
Key Chemical and Physical Properties
A summary of the quantitative data for this compound is presented below for easy reference.
| Property | Value | Reference |
| CAS Number | 287172-61-6 | [1] |
| Molecular Formula | C₆H₂BrClF₂O₂S | [1] |
| Molecular Weight | 291.50 g/mol | [1] |
| Melting Point | 34-36 °C | [1] |
| Primary Hazard | Corrosive | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled with care and in strict accordance with all applicable local, regional, and national hazardous waste regulations.[2][4]
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:
-
Protective gloves (chemically resistant)
-
Protective clothing (lab coat)
-
Eye protection (safety goggles)
2. Waste Collection and Storage:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads from a spill) in a suitable, clearly labeled, and closed container.
-
Store this container in a designated, secure area for hazardous waste.
3. Engagement of a Licensed Waste Disposal Company:
-
Disposal should be entrusted to a licensed and approved waste disposal company.[2]
-
Provide the waste disposal company with a comprehensive Safety Data Sheet (SDS) for this compound.
-
Chemical waste generators are responsible for accurately classifying the waste to ensure it is handled and treated correctly.[4]
4. Spill Management: In the event of a spill, follow these steps:
-
Wearing full PPE, contain and clean up the spill using an inert absorbent material.
-
Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[4]
-
Prevent the spill from entering drains or water systems.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Bromo-2,4-difluorobenzenesulfonyl Chloride
Essential guidance for the safe handling, storage, and disposal of 5-Bromo-2,4-difluorobenzenesulfonyl chloride is critical for ensuring the safety of laboratory personnel and maintaining a secure research environment. This document provides immediate, actionable information tailored for researchers, scientists, and drug development professionals. By adhering to these protocols, you can minimize risks and ensure regulatory compliance.
This compound is a corrosive compound that can cause severe skin burns and eye damage.[1] Due to its reactive nature, meticulous planning for its use, storage, and disposal is imperative. This guide outlines the necessary personal protective equipment (PPE), emergency procedures, and detailed protocols to manage this chemical safely throughout its lifecycle in the laboratory.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory when handling this compound.[2] The following tables summarize the required PPE for routine handling and emergency situations.
Table 1: Recommended Personal Protective Equipment for Routine Handling
| Body Part | Equipment | Specification & Rationale |
| Hands | Chemical-resistant gloves | Butyl rubber or a multi-layer laminate are recommended for extended contact. For incidental contact, nitrile rubber gloves may be used, but they should be changed immediately upon contamination.[3][4][5] Always inspect gloves for tears or pinholes before use. |
| Eyes/Face | Safety goggles and face shield | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are essential. A face shield should be worn over the goggles to protect against splashes. |
| Body | Chemical-resistant lab coat or apron | A lab coat made of a chemical-resistant material should be worn. For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised. |
| Respiratory | Air-purifying respirator (in well-ventilated areas) | For small quantities in a certified chemical fume hood, respiratory protection may not be required. For larger quantities or in areas with insufficient ventilation, an air-purifying respirator with an appropriate cartridge should be used. |
Table 2: Respiratory Protection Specifications
| Condition | Respirator Type | Cartridge Type | Assigned Protection Factor (APF) |
| Potential for vapor inhalation | Half-mask air-purifying respirator | Organic Vapor/Acid Gas (OV/AG) | 10 |
| Higher vapor concentrations or potential for splashing | Full-face air-purifying respirator | Organic Vapor/Acid Gas (OV/AG) | 50 |
| Emergency (e.g., large spill) | Self-Contained Breathing Apparatus (SCBA) | N/A | >1,000 |
Operational Plan: Safe Handling and Storage Protocols
Handling:
-
Ventilation: Always handle this compound inside a certified chemical fume hood.[2]
-
Inert Atmosphere: This compound is moisture-sensitive. Store and handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and the release of corrosive byproducts.
-
Avoid Incompatibles: Keep away from water, strong bases, strong oxidizing agents, and alcohols.[6]
Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[1]
-
Segregation: Store away from incompatible materials in a designated corrosives cabinet.
Emergency Procedures: Spill and Exposure Response
Immediate and appropriate action is crucial in the event of a spill or personnel exposure.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Spill Cleanup Protocol:
A minor spill of this compound can be managed by trained personnel with the appropriate PPE and spill kit. A major spill requires evacuation and professional emergency response.
Workflow for responding to a chemical spill.
Experimental Protocol for a Minor Spill Cleanup:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Don PPE: Put on the appropriate PPE as outlined in Tables 1 and 2, including a full-face respirator with an OV/AG cartridge, butyl or multi-layer laminate gloves, and a chemical-resistant apron.
-
Containment: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial sorbent. Work from the outside of the spill inwards to prevent spreading.
-
Neutralization: Slowly and carefully add a neutralizing agent like sodium bicarbonate or a 1:1:1 mixture of sodium carbonate, bentonite clay, and sand to the absorbed material. Be aware that this reaction may be exothermic.
-
Collection: Once the reaction has subsided, carefully scoop the mixture into a clearly labeled, sealable container for hazardous waste.
-
Decontamination: Wipe down the spill area with a cloth soaked in a mild detergent solution, followed by a water rinse. Collect all cleaning materials as hazardous waste.
-
Ventilation: Allow the area to ventilate thoroughly before resuming work.
-
Reporting: Report the incident to the appropriate environmental health and safety personnel.
Disposal Plan: Deactivation and Waste Management
Due to its reactivity, this compound must be deactivated before disposal.
Experimental Protocol for Neutralization of Residual this compound:
This protocol is adapted from procedures for similar sulfonyl chlorides and should be performed in a chemical fume hood with appropriate PPE.
-
Prepare a Quenching Solution: In a suitably sized beaker, prepare a cold (ice bath) solution of aqueous ammonia or another water-soluble primary or secondary amine.
-
Slow Addition: While vigorously stirring the amine solution, slowly and dropwise add the residual this compound. The reaction is exothermic, so a slow rate of addition is crucial to control the temperature.
-
Reaction Completion: Continue stirring the mixture in the ice bath for at least one hour after the addition is complete to ensure full neutralization.
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the aqueous solution to ensure it is neutral or slightly basic. If it remains acidic, add more of the amine solution.
-
Waste Collection: The resulting neutralized aqueous solution should be transferred to a designated hazardous waste container for aqueous waste.
Bulk quantities of this compound should not be neutralized in the lab. They must be disposed of as hazardous waste through your institution's environmental health and safety office. Ensure the container is tightly sealed, properly labeled with the full chemical name and associated hazards, and stored in a designated waste accumulation area.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



